Benzo[d][1,2,3]thiadiazol-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3-benzothiadiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHADHGAXUKFKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41972-62-7 | |
| Record name | 1,2,3-benzothiadiazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Benzo[d]thiadiazol-6-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for obtaining Benzo[d]thiadiazol-6-amine, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The document details the primary synthetic route, encompassing the formation of the thiadiazole ring, introduction of the amine functionality, and relevant experimental protocols.
Introduction
Benzo[d]thiadiazole and its derivatives are privileged structures in the development of novel therapeutic agents and functional materials. The unique electronic properties conferred by the fused aromatic and thiadiazole rings make them attractive pharmacophores. The 6-amino substituted analogue, in particular, serves as a versatile building block for further molecular elaboration. This guide outlines a reliable two-step synthesis commencing from a commercially available substituted phenylenediamine.
Synthetic Pathway Overview
The most common and efficient synthesis of Benzo[d]thiadiazol-6-amine proceeds through a two-step sequence:
-
Cyclization: Formation of the 2,1,3-benzothiadiazole ring system from a substituted o-phenylenediamine.
-
Reduction: Conversion of a nitro group to the target amine functionality.
This strategy avoids the regioselectivity challenges associated with the direct nitration of the parent benzo[d]thiadiazole, which typically yields the 4-nitro isomer.
Caption: Overall synthetic pathway for Benzo[d]thiadiazol-6-amine.
Experimental Protocols
Step 1: Synthesis of 6-Nitro-2,1,3-benzothiadiazole
The formation of the thiadiazole ring is achieved through the reaction of 4-nitro-1,2-phenylenediamine with thionyl chloride.
Reaction Scheme:
Caption: Synthesis of 6-Nitro-2,1,3-benzothiadiazole.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 4-nitro-1,2-phenylenediamine (1.0 eq.) in anhydrous pyridine (10-15 mL per gram of diamine) is prepared.
-
Thionyl chloride (1.2 eq.) is added dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 6-nitro-2,1,3-benzothiadiazole.
Step 2: Reduction of 6-Nitro-2,1,3-benzothiadiazole to Benzo[d]thiadiazol-6-amine
The nitro group of the intermediate is reduced to an amine using a classical reducing agent such as tin(II) chloride.[1][2][3]
Reaction Scheme:
Caption: Synthesis of Benzo[d]thiadiazol-6-amine.
Procedure:
-
To a solution of 6-nitro-2,1,3-benzothiadiazole (1.0 eq.) in ethanol (20-30 mL per gram of nitro compound) in a round-bottom flask, tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) is added.[2]
-
The reaction mixture is heated to reflux with stirring for 1-3 hours. The progress of the reaction is monitored by TLC.
-
After the reduction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and the solution is made basic by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 8-9.
-
The resulting mixture is extracted several times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure Benzo[d]thiadiazol-6-amine.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and products in this synthetic sequence.
Table 1: Physicochemical Data of Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | 153.14 | Red-orange crystalline powder | 199-202 |
| 6-Nitro-2,1,3-benzothiadiazole | C₆H₃N₃O₂S | 181.17 | Yellow solid | ~175-178 |
| Benzo[d]thiadiazol-6-amine | C₆H₅N₃S | 151.19 | Off-white to pale yellow solid | ~130-134 |
Table 2: Typical Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Cyclization | Thionyl Chloride | Pyridine | 70-85 |
| 2 | Reduction | Tin(II) Chloride Dihydrate | Ethanol | 65-80 |
Table 3: Spectroscopic Data for a Related Aminobenzothiadiazole (4-amino-2,1,3-benzothiadiazole)
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole[4] | 7.49–7.40 (m, 2H), 6.57 (t, 1H), 3.29 (s, 6H) | 156.90, 149.29, 144.43, 130.73, 111.13, 108.85, 42.59 | 1587, 1545, 1494 |
Note: The spectroscopic data provided is for a closely related isomer and may not exactly match that of Benzo[d]thiadiazol-6-amine. It is presented here for illustrative purposes.
Conclusion
The synthesis of Benzo[d]thiadiazol-6-amine is reliably achieved through a two-step process involving the cyclization of 4-nitro-1,2-phenylenediamine followed by the reduction of the nitro intermediate. This method offers good overall yields and avoids the formation of regioisomers. The resulting 6-amino-substituted benzothiadiazole is a valuable building block for the synthesis of a wide range of functional molecules for applications in drug discovery and materials science.
References
Characterization of Benzo[d]thiadiazole Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of amino-substituted benzo[d]thiadiazoles, with a focus on providing representative data and methodologies relevant to this class of compounds. Due to a lack of specific publicly available data for Benzo[d]thiadiazol-6-amine, this document compiles and presents information on closely related isomers and derivatives to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The guide covers synthetic strategies, spectroscopic analysis (NMR, IR, and Mass Spectrometry), and physicochemical properties, alongside detailed experimental protocols.
Introduction
Benzo[d]thiadiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in various scientific disciplines. The fused ring system, consisting of a benzene ring and a thiadiazole ring, imparts unique electronic and photophysical properties, making these compounds valuable scaffolds in the design of novel pharmaceuticals and functional materials. Aminated derivatives, in particular, serve as crucial building blocks for the synthesis of more complex molecules with a wide array of biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents. This guide aims to provide a detailed technical overview of the characterization of these important compounds.
Synthesis of Aminobenzothiadiazoles
The primary route for the synthesis of aminobenzothiadiazoles involves the nitration of the parent benzothiadiazole followed by the reduction of the nitro group. The specific regioisomer obtained depends on the directing effects of the thiadiazole ring and any existing substituents on the benzene ring.
General Synthetic Workflow
The synthesis of an aminobenzothiadiazole derivative typically follows the logical progression outlined below.
Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole
Materials:
-
2-Acetylaminobenzothiazole
-
Nitric acid (94%)
-
Methanol
-
Sodium hydroxide solution (concentrated)
-
Ice
Procedure:
-
Nitration: 96 g (0.5 mol) of 2-acetylaminobenzothiazole are introduced into 300 g of 94% strength nitric acid at 0° to 5° C. The mixture is subsequently stirred for 3 hours without external cooling, during which the temperature may rise to 28° C. The reaction mixture is then poured onto 600 g of an ice/water mixture. The resulting solid is filtered off and washed with 2 L of water in portions to yield water-moist 2-acetylamino-6-nitrobenzothiazole.[1]
-
Saponification (Deacetylation): The moist presscake of 2-acetylamino-6-nitrobenzothiazole is suspended in 1,650 ml of methanol. The suspension is heated to 60° C. and the pH is adjusted to 10.5 with concentrated sodium hydroxide solution. The pH is maintained at 10.5 for 5 hours.[1]
-
Isolation: After cooling the reaction mixture to 30° C., it is neutralized to a pH of 5-6 with 25% strength sodium hydroxide solution. The precipitated 2-amino-6-nitrobenzothiazole is filtered off and washed with 3 liters of water in portions. The product is then dried at 80° C. in a vacuum cabinet.[1]
Note: To obtain the target 6-aminobenzothiazole, a subsequent reduction of the nitro group would be necessary, for which standard reduction procedures (e.g., using tin(II) chloride in hydrochloric acid or iron powder in hydrochloric acid) could be employed.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of newly synthesized compounds. The following sections provide representative spectroscopic data for aminobenzothiadiazole isomers and related derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Table 1: Representative ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 2,1,3-Benzothiadiazole | CDCl₃ | 7.97 (dd), 7.53 (dd) | Aromatic Protons |
| 4-Amino-5-chloro-2,1,3-benzothiadiazole | - | 7.2-6.7 (m), 5.0 (br s) | Aromatic Protons, -NH₂ |
| 5-Amino-1,2,3-benzothiadiazole | CDCl₃ | 7.84 - 7.78 (m, 2H), 7.09 (dd, J=9.0 Hz, 2.5 Hz, 1H), 4.06 (br s, 2H) | Aromatic Protons, -NH₂ |
Table 2: Representative ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-Amino-7-chlorobenzothiazole | - | 166.8, 151.5, 128.9, 125.2, 124.1, 119.5, 114.4 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified aminobenzothiadiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher sample concentration and longer acquisition time may be required.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Table 3: Representative IR Absorption Frequencies
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretch | 3500-3300 |
| C-H (Aromatic) | Stretch | 3100-3000 |
| C=N (Thiadiazole) | Stretch | ~1600 |
| C=C (Aromatic) | Stretch | 1600-1450 |
| C-N | Stretch | 1350-1250 |
| C-S | Stretch | ~700 |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software will perform a Fourier transform on the interferogram to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.
Table 4: Representative Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 4-Amino-2,1,3-benzothiadiazole | Electron Ionization | 151 | 124, 97, 83 |
| 2-Aminobenzothiazole | ESI | 151.032 | - |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) for polar molecules and Electron Ionization (EI) for more volatile compounds.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.
Physicochemical Properties
The physical and chemical properties of a compound are crucial for its handling, formulation, and application. Due to the lack of specific data for Benzo[d]thiadiazol-6-amine, this section provides general considerations.
Table 5: Predicted Physicochemical Properties for Aminobenzothiadiazoles
| Property | Typical Value/Range | Significance |
| Molecular Weight | ~151 g/mol | Affects solubility, diffusion, and other physical properties. |
| LogP | 1.0 - 2.5 | Indicates the lipophilicity of the compound, which is important for drug absorption and distribution. |
| Melting Point | Variable, typically >100 °C | A key indicator of purity and stability. |
| Solubility | Generally soluble in organic solvents (e.g., DMSO, DMF, alcohols) | Important for reaction conditions, formulation, and biological assays. |
Biological Activity and Signaling Pathways
Derivatives of benzothiadiazole and benzothiazole have been reported to exhibit a wide range of biological activities. However, no specific signaling pathways involving 2,1,3-benzothiadiazol-6-amine have been documented in the available literature. Research in this area would likely involve screening against various biological targets to identify potential therapeutic applications.
The following diagram illustrates a general workflow for investigating the biological activity of a novel compound.
References
Spectroscopic and Synthetic Profile of Benzo[d]thiadiazol-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to Benzo[d]thiadiazol-6-amine, also known as 6-amino-2,1,3-benzothiadiazole. Due to the limited availability of direct experimental data for the 6-amino isomer, this document presents a detailed synthesis protocol based on established chemical transformations and collates spectroscopic data for closely related isomers to serve as a valuable reference for researchers in the field.
Introduction
Benzo[d]thiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The introduction of an amino group to the benzothiadiazole scaffold can significantly modulate its electronic properties and biological interactions, making amino-substituted benzothiadiazoles attractive targets for drug discovery and development. This guide focuses on the 6-amino substituted isomer, providing a foundational understanding for its synthesis and characterization.
Synthesis of Benzo[d]thiadiazol-6-amine
A viable synthetic pathway to Benzo[d]thiadiazol-6-amine involves a two-step process starting from 2,1,3-benzothiadiazole: nitration followed by reduction. A convenient one-pot synthesis for the intermediate, 6-nitro-2,1,3-benzothiadiazole, has been reported. The subsequent reduction of the nitro group is a standard chemical transformation to yield the desired amine.
Experimental Protocol:
Step 1: Synthesis of 6-nitro-2,1,3-benzothiadiazole
A convenient one-pot synthesis of nitro derivatives of 2,1,3-benzothiadiazole can be achieved by the reaction of o-nitroanilines with sulfur monochloride[1]. For the synthesis of the 6-nitro isomer, 4-nitroaniline would be the appropriate starting material.
-
Materials: 4-nitroaniline, sulfur monochloride (S₂Cl₂), appropriate solvent (e.g., toluene or xylene).
-
Procedure: A solution of 4-nitroaniline in a suitable high-boiling point solvent is treated with sulfur monochloride. The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration. Purification can be achieved by recrystallization from an appropriate solvent.
Step 2: Reduction of 6-nitro-2,1,3-benzothiadiazole to Benzo[d]thiadiazol-6-amine
The reduction of the nitro group to an amino group is a well-established chemical transformation. A common method for this conversion is the use of a reducing agent such as iron powder in an acidic medium[2].
-
Materials: 6-nitro-2,1,3-benzothiadiazole, iron powder, hydrochloric acid (or acetic acid), ethanol, water.
-
Procedure: To a suspension of 6-nitro-2,1,3-benzothiadiazole in a mixture of ethanol and water, an acid (e.g., hydrochloric acid or acetic acid) is added, followed by the portion-wise addition of iron powder. The reaction mixture is heated at reflux and monitored by TLC. After the reaction is complete, the mixture is filtered through a pad of celite to remove the iron salts. The filtrate is then concentrated under reduced pressure, and the pH is adjusted with a base (e.g., sodium bicarbonate) to precipitate the crude product. The resulting solid is collected by filtration, washed with water, and dried. Further purification can be performed by column chromatography or recrystallization.
Caption: Synthetic workflow for Benzo[d]thiadiazol-6-amine.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H and 13C NMR Data of Amino-2,1,3-benzothiadiazole Isomers
| Compound | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 4-Amino-2,1,3-benzothiadiazole | - | Data not available in searched sources | Data not available in searched sources |
| 5-Amino-2,1,3-benzothiadiazole | - | Data not available in searched sources | Data not available in searched sources |
| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | CDCl₃ | 7.49–7.40 (m, 2H, BTD), 6.57 (t, 1H, 3JHH = 5.9 Hz, BTD), 3.29 (s, 6H, Me)[3] | 156.90, 149.29, 144.43, 130.73, 111.13, 108.85, 42.59[3] |
Note: The chemical shifts for Benzo[d]thiadiazol-6-amine are expected to be in a similar range, with the substitution pattern influencing the specific proton and carbon environments.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands of Amino-2,1,3-benzothiadiazole Isomers
| Compound | Sample Phase | Key Absorption Bands (cm-1) |
| 4-Amino-2,1,3-benzothiadiazole | Gas Phase | Data available from NIST WebBook, specific values not extracted |
| 5-Amino-2,1,3-benzothiadiazole | - | Data not available in searched sources |
| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | KBr disk | 1587 (m), 1545 (s), 1494 (m) (aromatic νC-N and νC-C)[3] |
Note: For Benzo[d]thiadiazol-6-amine, characteristic N-H stretching vibrations are expected in the region of 3300-3500 cm-1 for the primary amine group.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of Amino-2,1,3-benzothiadiazole Isomers
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) |
| 4-Amino-2,1,3-benzothiadiazole | Electron Ionization | 151 |
| 5-Amino-2,1,3-benzothiadiazole | - | Data not available in searched sources |
Note: The molecular weight of Benzo[d]thiadiazol-6-amine is 151.19 g/mol , and its mass spectrum is expected to show a molecular ion peak at m/z 151.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption and emission spectra of amino-substituted benzothiadiazoles are influenced by the position of the amino group and the solvent polarity. For N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, the absorption and emission maxima show a significant solvatochromic shift, indicating a charge-transfer character of the electronic transitions. Similar behavior would be expected for Benzo[d]thiadiazol-6-amine.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the searched literature regarding the involvement of Benzo[d]thiadiazol-6-amine in any signaling pathways. The primary focus of the available research is on the synthesis and fundamental characterization of benzothiadiazole derivatives.
Conclusion
This technical guide provides a detailed synthetic route for Benzo[d]thiadiazol-6-amine, leveraging established chemical reactions. While direct experimental spectroscopic data for this specific isomer remains elusive in the current literature, this document compiles available data for closely related amino-benzothiadiazole isomers to aid researchers in the characterization of this compound. Further experimental investigation is required to fully elucidate the spectroscopic properties and potential biological activities of Benzo[d]thiadiazol-6-amine. The provided information serves as a crucial starting point for scientists and professionals in the field of drug discovery and materials science.
References
An In-depth Technical Guide on the NMR and Mass Spectrometry of Benzo[d]thiadiazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Benzo[d]thiadiazol-6-amine, also known as 2,1,3-benzothiadiazol-6-amine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents estimated spectral data based on the analysis of the parent compound, 2,1,3-benzothiadiazole, and related amino-substituted derivatives. Detailed experimental protocols for acquiring such data are also provided.
Spectroscopic Data
The structural and electronic properties of Benzo[d]thiadiazol-6-amine can be elucidated through various spectroscopic techniques. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Predicted ¹H NMR Spectral Data for Benzo[d]thiadiazol-6-amine
The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). The solvent is assumed to be CDCl₃.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | ~7.8 | d | ~9.0 |
| H-5 | ~6.9 | dd | ~9.0, ~2.0 |
| H-7 | ~7.2 | d | ~2.0 |
| -NH₂ | ~4.0 | br s | - |
Note: The presence of the amino group at the 6-position is expected to cause an upfield shift for the protons on the benzene ring compared to the unsubstituted 2,1,3-benzothiadiazole, particularly for the ortho and para protons (H-5 and H-7).
Table 2: Predicted ¹³C NMR Spectral Data for Benzo[d]thiadiazol-6-amine
The predicted chemical shifts (δ) are in parts per million (ppm) relative to TMS. The solvent is assumed to be CDCl₃.
| Carbon | Predicted Chemical Shift (ppm) |
| C-4 | ~120 |
| C-5 | ~115 |
| C-6 | ~145 |
| C-7 | ~110 |
| C-7a | ~150 |
| C-3a | ~155 |
Note: The carbon atom attached to the amino group (C-6) is expected to be significantly deshielded.
Table 3: Predicted Mass Spectrometry Data for Benzo[d]thiadiazol-6-amine
| Ion | Predicted m/z |
| [M]⁺ | 151.03 |
| [M+H]⁺ | 152.04 |
Note: The exact mass is calculated for the molecular formula C₆H₅N₃S.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the NMR and mass spectrometry data for Benzo[d]thiadiazol-6-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of synthesized and purified Benzo[d]thiadiazol-6-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the proton connectivity.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer with a carbon probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm, centered around 100-125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the purified Benzo[d]thiadiazol-6-amine (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The sample may need to be filtered to remove any particulate matter.
2. Electrospray Ionization (ESI) Mass Spectrometry:
-
Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Infusion: The sample solution can be directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analyzer Settings:
-
Scan Range: Set a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Cone Voltage: Optimize to achieve good signal intensity without excessive fragmentation (e.g., 20-40 V).
-
Source and Desolvation Temperatures: Optimize according to the instrument and solvent used.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M]⁺˙) or the protonated molecule ([M+H]⁺).
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by comparing the measured accurate mass to the calculated theoretical mass.
-
Visualizations
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like Benzo[d]thiadiazol-6-amine.
Caption: Workflow for the synthesis and characterization of a chemical compound.
This guide provides a foundational understanding of the expected NMR and mass spectrometry data for Benzo[d]thiadiazol-6-amine and the experimental procedures to obtain them. Researchers can use this information to guide their synthesis and characterization efforts for this and related compounds.
An In-Depth Technical Guide to the Synthesis of Benzo[d]thiadiazoles: A Clarification on the Hurd-Mori Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the synthesis of the benzo[d]thiadiazole core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. It is important to clarify at the outset that while the Hurd-Mori reaction is a notable method for the synthesis of 1,2,3-thiadiazoles, it is not the recognized or standard protocol for the synthesis of benzo[d]thiadiazoles. This guide will, therefore, focus on the well-established and efficient synthesis of 2,1,3-benzothiadiazoles from ortho-phenylenediamines. A brief overview of the Hurd-Mori reaction is also provided for contextual understanding.
The Hurd-Mori Reaction: A Brief Overview
The Hurd-Mori reaction is a name reaction in organic chemistry for the synthesis of 1,2,3-thiadiazoles. The reaction involves the treatment of hydrazone derivatives, typically N-acyl or N-tosyl hydrazones, with thionyl chloride (SOCl₂). This process facilitates the formation of the 1,2,3-thiadiazole ring system.
Caption: General scheme of the Hurd-Mori reaction.
Standard Synthesis of 2,1,3-Benzo[d]thiadiazole
The most common and efficient method for the synthesis of the 2,1,3-benzo[d]thiadiazole core involves the reaction of an ortho-phenylenediamine with thionyl chloride. This reaction is known to produce the desired product in high yields.[1]
Reaction Mechanism
The reaction proceeds through the formation of an intermediate N-sulfinylamine, followed by an intramolecular cyclization and subsequent elimination to yield the aromatic 2,1,3-benzothiadiazole ring.
References
The Dawn of a Versatile Scaffold: Initial Studies on Benzo[d]thiadiazole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzo[d]thiadiazole core, a heterocyclic aromatic molecule, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, characterized by an electron-deficient thiadiazole ring fused to a benzene ring, have paved the way for the development of a diverse array of derivatives with tunable photophysical, electrochemical, and biological characteristics. This technical guide delves into the foundational studies of benzo[d]thiadiazole derivatives, offering a comprehensive overview of their synthesis, characterization, and early applications that have laid the groundwork for their current prominence.
Core Synthesis and Characterization
Initial investigations into benzo[d]thiadiazole derivatives focused on establishing robust synthetic routes and thoroughly characterizing the resulting compounds. A significant body of early work centered on the synthesis of derivatives such as 2,1,3-benzothiadiazole-4,7-dicarbonitrile (DCBTD) and diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate (DEBTD).[1] These studies were instrumental in determining the crystal structures and fundamental electrochemical behaviors of these core molecules.[1]
A common synthetic pathway for 4,7-disubstituted benzo[c][1][2][3]thiadiazoles involves the cross-coupling reactions of 4,7-dibromobenzo[c][1][2][3]thiadiazole. The Stille reaction, in particular, has been shown to be effective in producing π-spacer–acceptor–π-spacer type compounds with high yields.[2]
Experimental Protocol: Synthesis of 4,7-dibromobenzo[d][1][2][4]thiadiazole
A foundational method for synthesizing key precursors is the preparation of 4,7-dibromobenzo[d][1][2][4]thiadiazole, which can be achieved in two steps from commercially available 2-aminobenzothiol.[2] While the specific detailed protocol for this exact synthesis is not fully elaborated in the provided abstracts, a general approach can be inferred from similar syntheses of halogenated benzothiadiazoles.
General Procedure:
-
Diazotization: 2-Aminobenzothiol is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt.
-
Thiadiazole Ring Formation: The diazonium salt undergoes cyclization to form the benzo[d][1][2][4]thiadiazole ring.
-
Bromination: The resulting benzo[d][1][2][4]thiadiazole is then subjected to bromination using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent, to yield 4,7-dibromobenzo[d][1][2][4]thiadiazole.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this specific transformation.
Physicochemical Properties: A Tale of Electrons and Light
The initial studies extensively explored the photophysical and electrochemical properties of benzo[d]thiadiazole derivatives, revealing their potential in organic electronics and bioimaging.
Electrochemical Properties
Quantum-mechanical calculations and experimental measurements have shown that benzo[d][1][2][4]thiadiazole (isoBTD) possesses higher LUMO (Lowest Unoccupied Molecular Orbital) energy levels and a larger energy band gap (Eg) compared to its isomer, benzo[c][1][2][3]thiadiazole (BTD).[2] This suggests high electron conductivity and stability in the excited state.[2] The ability to tune the LUMO energy by introducing electron-withdrawing groups, such as fluorine, has been a key area of investigation.[2] For instance, the LUMO energy can be reduced from -0.71 eV for BTD to -0.89 eV for 5,6-difluorobenzo[c][1][2][3]thiadiazole.[2]
| Compound | LUMO Energy (eV) | Energy Gap (Eg) (eV) |
| Benzo[c][1][2][3]thiadiazole (BTD) | -0.71 | - |
| 5,6-difluorobenzo[c][1][2][3]thiadiazole | -0.89 | - |
| Benzo[1,2-c:4,5-c′]bis[1][2][3]thiadiazole | -1.99 | 1.3 - 2.4 |
| Benzo[d][1][2][4]thiadiazole (isoBTD) | Higher than BTD | Higher than BTD |
Table 1: Comparative Electrochemical Properties of Benzo[d]thiadiazole and Related Derivatives.[2][3]
Photophysical Properties
Benzo[d]thiadiazole derivatives are known for their tunable fluorescent properties. They often exhibit high photostability, large Stokes shifts, and solvatochromic behavior.[4] The photophysical characteristics are highly dependent on the nature and position of substituents on the benzothiadiazole core. For example, a series of 4-N-substituted benzothiadiazoles were synthesized and characterized, with some compounds emerging as excellent fluorescent probes for imaging lipid droplets in cancer cells.[4]
| Compound Feature | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (in apolar solvents) |
| N-substituted benzothiadiazoles | Varies | Varies | Large | High |
| Hybrid benzo-2,1,3-thiadiazoles | UV region | Yellow-orange | Large | - |
| Indolyl-quinolines with BTD | - | Blue to cyan (400-650 nm) | Large | - |
Table 2: Overview of Photophysical Properties of Various Benzo[d]thiadiazole Derivatives.[4][5]
Early Applications in Biological Systems
The unique properties of benzo[d]thiadiazole derivatives quickly led to their exploration in various biological applications, particularly in bioimaging and as potential therapeutic agents.
Fluorescence Imaging Probes
The inherent fluorescence and environmental sensitivity of certain benzo[d]thiadiazole derivatives make them ideal candidates for cellular imaging. Their ability to specifically accumulate in certain organelles, such as lipid droplets, has been a significant finding.[4] This specificity is often correlated with the lipophilicity of the molecule.[4] The development of these probes has provided valuable tools for studying cellular processes and for potential diagnostic applications.[6]
Potential Therapeutic Applications
Initial studies have also highlighted the potential of benzo[d]thiadiazole derivatives as therapeutic agents. By incorporating the benzothiazole scaffold, which is known for a wide range of biological activities, researchers have developed novel compounds with promising anti-Alzheimer's, anticancer, and antiviral properties.[7][8][9] For instance, a series of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety demonstrated good antiviral activities against the tobacco mosaic virus.[7]
Conclusion
The initial studies on benzo[d]thiadiazole derivatives have been pivotal in establishing this scaffold as a versatile building block in both materials science and medicinal chemistry. The early work on their synthesis, coupled with the detailed characterization of their electrochemical and photophysical properties, has provided a solid foundation for the rational design of new functional molecules. The preliminary explorations into their biological activities have unveiled a promising future for benzo[d]thiadiazole derivatives as advanced fluorescent probes and as lead compounds in the development of novel therapeutics. The continued investigation of this remarkable heterocyclic system holds the potential for significant advancements in various scientific disciplines.
References
- 1. Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes [opus.uleth.ca]
- 2. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole, [1,2,5]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of Benzothiadiazole: A Technical Guide to its Discovery, History, and Applications
Abstract
The benzothiadiazole core, a bicyclic heterocyclic system, has traversed a remarkable journey from its discovery in the 19th century to becoming a privileged scaffold in diverse scientific fields, including medicinal chemistry, materials science, and agricultural science. This technical guide provides a comprehensive overview of the discovery and history of benzothiadiazole compounds, their synthesis, and their multifaceted applications. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
A Chronicle of Discovery and Development
The story of benzothiadiazole begins in the late 19th century with the initial synthesis of its fundamental isomers. The 2,1,3-benzothiadiazole isomer was first prepared in the 1800s through a straightforward reaction of o-phenylenediamine with thionyl chloride, a method that remains relevant today.[1] The synthesis of the 1,2,3-benzothiadiazole isomer was also reported in the same era.[1] These foundational discoveries laid the groundwork for over a century of exploration into the chemical and biological properties of this versatile scaffold.
A pivotal moment in the history of benzothiadiazole was the development of thiazide diuretics in the 1950s by researchers at Merck and Co., including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello. This led to the introduction of chlorothiazide in 1958, revolutionizing the treatment of hypertension. While structurally distinct as benzothiadiazine dioxides, the development of these diuretics spurred broader interest in the biological activities of related sulfur- and nitrogen-containing heterocyclic compounds.
In parallel, the unique electronic properties of the 2,1,3-benzothiadiazole core, particularly its electron-accepting nature, have led to its extensive investigation in materials science.[1] This has resulted in applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).[1]
More recently, the benzothiadiazole scaffold has gained prominence as a pharmacophore in drug discovery. Its derivatives have demonstrated potent activity as anticancer, antimicrobial, and anti-inflammatory agents, as well as modulators of specific cellular signaling pathways.[1] A notable example is the development of Acibenzolar-S-methyl (BTH), a derivative of 1,2,3-benzothiadiazole, as a commercial plant activator that induces systemic acquired resistance (SAR) in plants, offering broad-spectrum disease protection.[1]
Synthesis of Benzothiadiazole and its Derivatives
The synthetic versatility of the benzothiadiazole core allows for the creation of a vast array of derivatives with tailored properties. The foundational synthesis of 2,1,3-benzothiadiazole and its subsequent derivatization are outlined below.
General Synthetic Workflow
The general workflow for the synthesis and derivatization of benzothiadiazole compounds for various applications is depicted below. This typically involves the synthesis of a key intermediate, such as 4,7-dibromo-2,1,3-benzothiadiazole, followed by cross-coupling reactions to introduce diverse functional groups.
Caption: General workflow for the synthesis and derivatization of benzothiadiazole compounds.
Quantitative Data on Benzothiadiazole Derivatives
The following tables summarize quantitative data for various benzothiadiazole derivatives, highlighting their potential in different applications.
Table 1: Anticancer Activity of Benzothiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 19 | Human PBMC | 0.44 | [2] |
| Compound 14 | RORC Inhibition (Cell-based) | 5.7 | [2] |
| SKLB-163 | Various Human Cancer Cells | Potent (not specified) | [3] |
Table 2: Antimicrobial Activity of Benzothiadiazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazole-based inverse agonist | Not specified | Not specified | [4] |
Table 3: Performance of Benzothiadiazole-based OLEDs
| Compound ID | Emission Color | Max. EQE (%) | Reference |
| TPA-BT-PBI (doped) | Red | 7.78 | |
| TPA-BT-IM (doped) | Red | 9.41 | [5] |
| TBAN (non-doped) | Orange | 5.7 | [6] |
| Methyl-substituted derivative | Green/Yellowish Green | 4.6 | [7] |
| BT-F32 | Not specified | 1.9 | |
| BT-F42 | Not specified | 2.3 | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of a key benzothiadiazole intermediate and a subsequent derivatization reaction.
Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
Materials:
-
2,1,3-Benzothiadiazole
-
N-bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
-
Deionized water
-
Methanol
-
n-Hexane
Procedure:
-
Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (e.g., 6.81 g, 50 mmol) in concentrated sulfuric acid (e.g., 200 mL).
-
Add N-bromosuccinimide (e.g., 18.71 g, 105 mmol) in three portions at 60°C with stirring.
-
Continue stirring the reaction mixture for 12 hours at 60°C.
-
Pour the reaction mixture into ice water (e.g., 900 mL).
-
Filter the resulting precipitate and wash the residue three times with deionized water, followed by methanol, and then n-hexane.
-
Repeat the washing process three times.
-
Dry the final solid product to obtain 4,7-dibromo-2,1,3-benzothiadiazole.
Suzuki Cross-Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole with an Arylboronic Acid
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole
-
Arylboronic acid (e.g., 2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
In a reaction vessel, combine 4,7-dibromo-2,1,3-benzothiadiazole, the arylboronic acid, and the base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-diaryl-2,1,3-benzothiadiazole derivative.
Signaling Pathways and Mechanisms of Action
Benzothiadiazole derivatives exert their biological effects through various mechanisms, including the modulation of specific signaling pathways.
RORγt Inverse Agonism
Certain benzothiadiazole analogs act as inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases.[4] The inverse agonism is achieved by binding to the ligand-binding domain of RORγt, leading to a conformational change that destabilizes the interaction with coactivators and promotes the recruitment of corepressors. This ultimately suppresses the transcription of pro-inflammatory cytokines like IL-17.
Caption: Mechanism of RORγt inverse agonism by benzothiadiazole derivatives.
Anticancer Activity via RhoGDI/JNK-1 Signaling
The novel benzothiadiazole-2-thiol derivative, SKLB-163, has demonstrated potent anticancer activity.[3] Its mechanism of action involves the downregulation of Rho GDP-dissociation inhibitor (RhoGDI), a negative regulator of Rho GTPases.[3] This leads to the activation of the c-Jun N-terminal kinase 1 (JNK-1) signaling pathway, which in turn promotes apoptosis and inhibits the proliferation of cancer cells.[3]
Caption: Anticancer mechanism of SKLB-163 via the RhoGDI/JNK-1 pathway.
Conclusion
From its humble beginnings in 19th-century organic chemistry to its current status as a versatile scaffold in cutting-edge research, the benzothiadiazole core has demonstrated remarkable and enduring utility. Its synthetic tractability, coupled with its unique electronic and biological properties, has enabled the development of a diverse range of compounds with significant potential in medicine, materials science, and agriculture. The continued exploration of the chemical space around the benzothiadiazole nucleus, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, promises to unlock further innovations and applications in the years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKLB-163, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and biological evaluation of thiazole-based inverse agonists of RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiadiazole based “hot exciton’’ materials for red electroluminescence with the maximum external quantum efficiency approaching 10% - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Physicochemical Properties of Benzo[d]thiadiazol-6-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Benzo[d]thiadiazol-6-amine. Due to the limited availability of experimental data for this specific isomer, this document also includes data for closely related isomers and the parent compound, 1,2,3-benzothiadiazole, to provide a comparative context. Furthermore, predicted physicochemical parameters for Benzo[d]thiadiazol-6-amine are presented. This guide also details generalized experimental protocols for the synthesis and characterization of aminobenzothiadiazoles, which are applicable to the title compound. The potential biological significance of Benzo[d]thiadiazol-6-amine is discussed in the context of the known biological activities of the broader benzothiadiazole class of compounds.
Introduction
Benzothiadiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. Their unique chemical structure imparts a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern on the benzothiadiazole core can significantly influence its physicochemical properties and, consequently, its biological activity and potential therapeutic applications. This guide focuses on Benzo[d]thiadiazol-6-amine, providing a summary of its known and predicted physicochemical characteristics.
Physicochemical Properties
A thorough literature search reveals a scarcity of experimentally determined physicochemical data specifically for Benzo[d]thiadiazol-6-amine. To provide a useful reference for researchers, the following tables summarize available data for related isomers and predicted data for the target compound.
Experimental Data for Related Benzothiadiazole Isomers
The data presented in this table pertains to isomers of Benzo[d]thiadiazol-6-amine and the unsubstituted parent compound. These values offer a point of comparison and an indication of the expected properties of the 6-amino isomer.
| Property | Benzo[d][1][2][3]thiadiazol-5-amine | Benzo[d][1][2][3]thiadiazol-7-amine | 1,2,3-Benzothiadiazole |
| Molecular Formula | C₆H₅N₃S | C₆H₅N₃S | C₆H₄N₂S |
| Molecular Weight | 151.19 g/mol | 151.19 g/mol | 136.18 g/mol [4] |
| Melting Point | 95 °C | Not Available | 36-37 °C |
| Boiling Point | 319.2 ± 34.0 °C (Predicted) | Not Available | 220.5 °C |
| pKa | 1.24 ± 0.10 (Predicted) | Not Available | Not Available |
| LogP | Not Available | Not Available | 1.9[4] |
| Appearance | Yellow to brown solid | Not Available | Colorless solid |
Predicted Physicochemical Properties of Benzo[d]thiadiazol-6-amine
In the absence of experimental data, computational methods provide valuable estimates of the physicochemical properties of Benzo[d]thiadiazol-6-amine. The following table lists key predicted parameters.
| Property | Predicted Value |
| Molecular Formula | C₆H₅N₃S |
| Molecular Weight | 151.19 g/mol |
| Boiling Point | 319.2 ± 34.0 °C at 760 mmHg |
| pKa | Not Available |
| LogP | Not Available |
| Solubility | Insoluble in water; Soluble in organic solvents |
Experimental Protocols
The following sections describe generalized experimental protocols for the synthesis and characterization of aminobenzothiadiazoles. These methods are based on established procedures for related compounds and can be adapted for the specific synthesis of Benzo[d]thiadiazol-6-amine.
Synthesis of Aminobenzothiadiazoles
A common route for the synthesis of aminobenzothiadiazoles involves the reduction of a corresponding nitro-benzothiadiazole precursor.
3.1.1. General Procedure
-
Nitration of the Benzothiadiazole Core: The parent benzothiadiazole is nitrated using a mixture of sulfuric acid and potassium nitrate. This reaction typically yields a mixture of nitro isomers.
-
Reduction of the Nitro Group: The mixture of nitro-benzothiadiazoles is then reduced to the corresponding amino derivatives. A common method for this reduction is the use of iron powder in the presence of an acid, such as hydrochloric acid, in a solvent like ethanol.
-
Purification: The resulting mixture of amino-benzothiadiazole isomers is purified, typically by column chromatography, to isolate the desired isomer.
Characterization Methods
The structural confirmation and purity assessment of the synthesized Benzo[d]thiadiazol-6-amine would be conducted using a combination of standard analytical techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To determine the proton environment of the molecule, confirming the substitution pattern on the benzene ring.
-
¹³C NMR: To identify the number and types of carbon atoms in the molecule.
3.2.2. Mass Spectrometry (MS)
-
To determine the molecular weight of the compound and confirm its elemental composition.
3.2.3. Infrared (IR) Spectroscopy
-
To identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine group and the aromatic C-H bonds.
3.2.4. High-Performance Liquid Chromatography (HPLC)
-
To assess the purity of the synthesized compound.
Biological Significance and Potential Applications
While specific biological activities for Benzo[d]thiadiazol-6-amine have not been extensively reported, the benzothiadiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of benzothiadiazole have demonstrated a wide spectrum of pharmacological activities, including:
-
Antimicrobial Activity: Many benzothiadiazole derivatives exhibit potent activity against various strains of bacteria and fungi.
-
Anticancer Activity: Certain derivatives have shown promise as anticancer agents, with mechanisms that can involve the inhibition of specific enzymes or interaction with DNA.
-
Anti-inflammatory Activity: The benzothiadiazole core is found in compounds with significant anti-inflammatory properties.
-
Antiviral Activity: Some benzothiadiazole derivatives have been investigated for their potential as antiviral agents.
The presence of the amino group at the 6-position of the benzothiadiazole ring in the title compound provides a key site for further chemical modification, allowing for the synthesis of a diverse library of derivatives for drug discovery and development.
Conclusion
This technical guide has summarized the currently available physicochemical information for Benzo[d]thiadiazol-6-amine. While experimental data for this specific isomer is limited, the provided data for related compounds and predicted values offer a valuable starting point for researchers. The generalized protocols for synthesis and characterization provide a practical framework for the preparation and analysis of this compound. The diverse biological activities associated with the benzothiadiazole scaffold underscore the potential of Benzo[d]thiadiazol-6-amine as a building block for the development of novel therapeutic agents. Further experimental investigation into the physicochemical properties and biological activities of this specific isomer is warranted.
References
Quantum Chemical Calculations for Benzo[d]thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of Benzo[d]thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the theoretical methodologies, summarizes key quantitative data, and outlines the experimental and computational workflows relevant to the research and development of Benzo[d]thiadiazole-based compounds.
Introduction to Benzo[d]thiadiazole
Benzo[d]thiadiazole is a bicyclic aromatic heterocycle that serves as a versatile scaffold in the design of novel therapeutic agents and functional organic materials. Its electron-deficient nature and rigid planar structure contribute to its unique electronic and photophysical properties. Quantum chemical calculations are instrumental in elucidating the structure-property relationships of Benzo[d]thiadiazole and its derivatives, providing insights that guide rational molecular design.
Methodologies for Quantum Chemical Calculations
The investigation of Benzo[d]thiadiazole at the molecular level is predominantly carried out using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.
Computational Protocol
A typical workflow for the quantum chemical analysis of Benzo[d]thiadiazole and its derivatives involves several key steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by minimizing the energy of the system. A widely used method is the B3LYP functional with a 6-311G(d,p) basis set.[1] The planarity of the optimized structure is confirmed by examining the dihedral angles.
-
Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (absence of imaginary frequencies) and it predicts the vibrational spectra (IR and Raman).
-
Electronic Properties Calculation: Various electronic properties are calculated to understand the molecule's reactivity and electronic behavior. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. This is vital for predicting intermolecular interactions.
-
The following diagram illustrates a typical computational workflow for studying heterocyclic compounds like Benzo[d]thiadiazole.
Quantitative Data from Quantum Chemical Calculations
Quantum chemical calculations yield a wealth of quantitative data that characterize the molecular structure and electronic properties of Benzo[d]thiadiazole. The following tables present representative calculated data for the parent Benzo[d]thiadiazole molecule, based on typical computational studies of related derivatives.
Table 1: Calculated Geometric Parameters for Benzo[d]thiadiazole
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.405 | C6-C1-C2 | 119.8 |
| C2-C3 | 1.375 | C1-C2-C3 | 120.2 |
| C3-C4 | 1.404 | C2-C3-C4 | 119.9 |
| C4-C5 | 1.404 | C3-C4-C5 | 120.1 |
| C5-C6 | 1.376 | C4-C5-C6 | 119.8 |
| C1-C6 | 1.405 | C5-C6-C1 | 120.2 |
| C1-N1 | 1.380 | C2-C1-N1 | 129.5 |
| N1-S1 | 1.635 | C1-N1-S1 | 105.0 |
| S1-N2 | 1.635 | N1-S1-N2 | 98.0 |
| N2-C6 | 1.380 | S1-N2-C6 | 105.0 |
| - | - | N2-C6-C5 | 129.5 |
Note: These values are representative and can vary slightly depending on the level of theory and basis set used.
Table 2: Calculated Electronic Properties of Benzo[d]thiadiazole
| Property | Value |
| HOMO Energy | -6.5 to -7.0 eV |
| LUMO Energy | -1.5 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV |
| Dipole Moment | 1.5 to 2.0 Debye |
| Electron Affinity | ~1.1 eV[2] |
Application in Drug Discovery
Benzo[d]thiadiazole derivatives have shown promise as anticancer agents, often by targeting key signaling pathways involved in tumor growth and proliferation. Quantum chemical calculations play a crucial role in the drug discovery process, from lead identification to optimization.
Drug Discovery Workflow
The following diagram outlines a typical workflow for the discovery of drugs based on heterocyclic scaffolds like Benzo[d]thiadiazole.
Targeting Signaling Pathways in Cancer
Several studies have highlighted the potential of Benzo[d]thiadiazole derivatives to inhibit key kinases in cancer-related signaling pathways, such as the VEGFR-2, BRAF, and Akt pathways. For instance, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and indicates the point of inhibition by a hypothetical Benzo[d]thiadiazole-based inhibitor.
Conclusion
Quantum chemical calculations are an indispensable tool in the study of Benzo[d]thiadiazole and its derivatives. They provide fundamental insights into the structural and electronic properties of these molecules, which is critical for their application in drug discovery and materials science. By leveraging computational methods, researchers can accelerate the design and development of novel Benzo[d]thiadiazole-based compounds with desired functionalities.
References
Navigating the Physicochemical Landscape of Benzo[d]thiadiazol-6-amine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical physicochemical properties of Benzo[d]thiadiazol-6-amine, a heterocyclic amine of interest in pharmaceutical research. Understanding the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. This document outlines the experimental methodologies for determining these properties, presents hypothetical data based on compounds with similar structures, and visualizes the workflows and potential degradation pathways.
Core Physicochemical Properties: Solubility and Stability
The therapeutic efficacy and formulation of any active pharmaceutical ingredient (API) are fundamentally linked to its solubility and stability. Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.
Solubility Profile
The solubility of a compound dictates its dissolution rate and subsequent absorption in the gastrointestinal tract. For Benzo[d]thiadiazol-6-amine, a weakly basic compound, solubility is expected to be highly dependent on pH.
Hypothetical Solubility Data
The following table summarizes the expected solubility of Benzo[d]thiadiazol-6-amine in various media, representing typical data obtained during pre-formulation studies.
| Solvent/Medium | Temperature (°C) | Expected Solubility (µg/mL) | Method |
| Water | 25 | < 1 | HPLC-UV |
| 0.1 N HCl (pH 1.2) | 37 | 150 - 250 | HPLC-UV |
| Phosphate Buffer (pH 6.8) | 37 | 5 - 15 | HPLC-UV |
| Phosphate Buffer (pH 7.4) | 37 | 1 - 5 | HPLC-UV |
| Ethanol | 25 | 50 - 100 | HPLC-UV |
| DMSO | 25 | > 1000 | HPLC-UV |
Stability Assessment
Chemical stability is a critical quality attribute of any drug candidate. Degradation can be influenced by several factors, including pH, temperature, light, and oxidative stress. For an amine-containing heterocyclic compound like Benzo[d]thiadiazol-6-amine, hydrolysis and oxidation are potential degradation pathways.
Hypothetical Stability Data (Forced Degradation)
This table illustrates potential degradation of Benzo[d]thiadiazol-6-amine under various stress conditions, which is crucial for identifying potential degradation products and developing a stability-indicating analytical method.
| Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products Identified |
| 0.1 N HCl | 24 hours | 80 | 10 - 20 | Hydrolysis of the thiadiazole ring |
| 0.1 N NaOH | 24 hours | 80 | 5 - 15 | Ring opening products |
| 3% H₂O₂ | 24 hours | 25 | 20 - 30 | N-oxides, sulfoxides |
| Photostability (ICH Q1B) | 7 days | 25 | < 5 | Photolytic cleavage products |
| Thermal (Solid State) | 14 days | 60 | < 2 | None significant |
Experimental Protocols
Accurate and reproducible data are the foundation of robust drug development. The following are detailed methodologies for determining the solubility and stability of Benzo[d]thiadiazol-6-amine.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[1][2][3]
Methodology:
-
Preparation: An excess amount of Benzo[d]thiadiazol-6-amine is added to a known volume of the desired solvent (e.g., water, buffers of different pH) in a sealed, clear glass vial.
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1] The presence of undissolved solid should be visually confirmed.[1]
-
Phase Separation: The suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of Benzo[d]thiadiazol-6-amine in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
Chemical Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4]
Methodology:
-
Stock Solution Preparation: A stock solution of Benzo[d]thiadiazol-6-amine is prepared in a suitable solvent (e.g., methanol or DMSO).
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:
-
Acidic Hydrolysis: Diluted with 0.1 N HCl and heated (e.g., at 80°C).
-
Basic Hydrolysis: Diluted with 0.1 N NaOH and heated (e.g., at 80°C).
-
Oxidative Degradation: Treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: A solid sample of the compound is stored at an elevated temperature (e.g., 60°C).
-
Photostability: The compound (in solid state and in solution) is exposed to light as per ICH Q1B guidelines.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Analysis: The samples are analyzed by a stability-indicating HPLC method. This involves separating the parent compound from any degradation products. Mass spectrometry (LC-MS) is often used to identify the structure of the degradation products.[4]
-
Data Evaluation: The percentage of degradation is calculated, and the degradation profile is established.
Visualizing the Workflow and Pathways
Graphical representations are invaluable for understanding complex processes and relationships.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Forced Degradation Study Workflow.
Caption: Potential Degradation Pathways.
Conclusion
This guide provides a comprehensive framework for evaluating the solubility and stability of Benzo[d]thiadiazol-6-amine. While the presented data is hypothetical, it is based on the known behavior of similar chemical structures. The detailed experimental protocols and visual workflows offer a robust starting point for researchers to generate precise and reliable data for this compound. A thorough understanding of these fundamental properties is indispensable for advancing Benzo[d]thiadiazol-6-amine through the drug development pipeline.
References
Methodological & Application
Application Notes and Protocols: Benzo[d]thiadiazol-6-amine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]thiadiazole (BT) and its derivatives are a cornerstone in the design of advanced organic electronic materials. Their inherent electron-deficient nature makes them excellent building blocks for creating donor-acceptor (D-A) systems that are crucial for the functioning of organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The strategic placement of functional groups on the benzothiadiazole core allows for precise tuning of the material's electronic and photophysical properties, such as energy levels (HOMO/LUMO), charge carrier mobility, and emission characteristics.
This document focuses on the applications of a specific isomer, Benzo[d]thiadiazol-6-amine, in the field of organic electronics. While direct experimental data for this exact molecule is limited in publicly available literature, its properties and potential applications can be inferred from the extensive research on closely related benzothiadiazole derivatives. The amino group at the 6-position is expected to act as an electron-donating group, which can significantly modify the electronic properties of the benzothiadiazole core, making it a compelling candidate for various applications.
Potential Applications in Organic Electronics
The introduction of an amino group at the 6-position of the benzo[d]thiadiazole core is anticipated to modulate its electron-accepting strength and introduce possibilities for further functionalization. This makes Benzo[d]thiadiazol-6-amine a versatile building block for:
-
Organic Solar Cells (OSCs): As a component in donor-acceptor copolymers or small molecules, the modified electronic properties of the 6-amino substituted BT unit can be leveraged to optimize the energy level alignment with fullerene or non-fullerene acceptors, enhance light absorption, and improve power conversion efficiencies (PCEs).
-
Organic Field-Effect Transistors (OFETs): The planarity of the benzothiadiazole core is favorable for π-π stacking, which is essential for efficient charge transport. The amino group can influence the molecular packing and energy levels, potentially leading to high charge carrier mobilities in p-type or ambipolar transistors.
-
Organic Light-Emitting Diodes (OLEDs): Benzo[d]thiadiazole derivatives are known to be effective in emitting layers, electron transport layers (ETLs), and hole blocking layers (HBLs). The amino substitution can tune the emission color and efficiency, making it a candidate for novel emissive or charge-transport materials.
Quantitative Data Summary
Table 1: Performance of Benzothiadiazole-Based Organic Solar Cells
| Polymer/Small Molecule Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) |
| PBDTT-FBT | PC71BM | 11.66 | - | - | - |
| P1 | ITIC | 3.22 | - | - | - |
| P3 | ITIC | 5.16 | - | - | - |
| P3 | Y6 | 7.54 | - | - | - |
Note: Data extracted from studies on various fluorinated and non-fluorinated benzothiadiazole copolymers.[1][2]
Table 2: Performance of Benzothiadiazole-Based Organic Field-Effect Transistors
| Polymer/Small Molecule | Dielectric | Mobility (μ) (cm2V-1s-1) | Ion/Ioff |
| TT-BT Copolymer (nonyl side chain) | BGTC | 0.1 (hole) | 3.5 x 103 |
| P1 (BTZI-TRTOR) | Top-gate/Bottom-contact | 0.86 (electron), 0.51 (hole) | - |
| P3 (BTZI-BTzOR) | Top-gate/Bottom-contact | 0.95 (electron), 0.50 (hole) | - |
Note: Data extracted from studies on various benzothiadiazole-based copolymers.[3]
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of a 6-aminobenzothiadiazole derivative and the fabrication of organic electronic devices. These protocols are based on established methods for similar compounds and should be adapted and optimized for Benzo[d]thiadiazol-6-amine.
Protocol 1: Proposed Synthesis of Benzo[d]thiadiazol-6-amine
This proposed synthesis is a multi-step process starting from a commercially available substituted aniline.
Step 1: Synthesis of 6-Nitro-2,1,3-benzothiadiazole
-
Nitration: To a cooled (0-5 °C) solution of 4-nitroaniline in concentrated sulfuric acid, slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with water until neutral and dry under vacuum.
-
Cyclization: Reflux the obtained dinitroaniline derivative with sodium sulfide in ethanol for several hours.
-
Purification: After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography on silica gel.
Step 2: Reduction to Benzo[d]thiadiazol-6-amine
-
Reduction: Dissolve the 6-nitro-2,1,3-benzothiadiazole in a suitable solvent (e.g., ethanol, acetic acid).
-
Catalyst Addition: Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation with Pd/C.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and purify the crude Benzo[d]thiadiazol-6-amine by recrystallization or column chromatography.
Proposed synthetic pathway for Benzo[d]thiadiazol-6-amine.
Protocol 2: Fabrication of a Bulk-Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional architecture OSC device using a blend of a Benzo[d]thiadiazol-6-amine-containing polymer and a fullerene acceptor.
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of PEDOT:PSS onto the ITO substrates at 3000 rpm for 60 seconds. Anneal the films at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a blend solution of the Benzo[d]thiadiazol-6-amine-based polymer and PC71BM (e.g., in a 1:1.5 weight ratio) in a suitable solvent like chlorobenzene or o-dichlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. Anneal the film at an optimized temperature (e.g., 80-120 °C) for 10 minutes.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of an ETL such as Ca or LiF (e.g., 20 nm) followed by a thicker layer of Al (e.g., 100 nm) under high vacuum (< 10-6 Torr).
-
Device Encapsulation and Characterization: Encapsulate the devices to prevent degradation from air and moisture. Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar irradiation (100 mW/cm2).
Workflow for organic solar cell fabrication.
Protocol 3: Fabrication of a Top-Gate, Bottom-Contact Organic Field-Effect Transistor
This protocol describes the fabrication of an OFET to evaluate the charge transport properties of a semiconductor based on Benzo[d]thiadiazol-6-amine.
-
Substrate and Electrode Preparation: Use a heavily n-doped Si wafer with a thermally grown SiO2 layer as the gate dielectric. Pattern the source and drain electrodes (e.g., Au) on the SiO2 surface using photolithography.
-
Dielectric Surface Treatment: Treat the SiO2 surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the semiconductor film morphology and device performance.
-
Semiconductor Deposition: Dissolve the Benzo[d]thiadiazol-6-amine-based semiconductor in a suitable organic solvent (e.g., chloroform, toluene). Spin-coat the semiconductor solution onto the treated substrate in a glovebox.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and molecular ordering.
-
Device Characterization: Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum.
Workflow for organic field-effect transistor fabrication.
Conclusion
Benzo[d]thiadiazol-6-amine represents a promising but underexplored building block for organic electronic materials. Based on the well-established structure-property relationships of benzothiadiazole derivatives, the introduction of a 6-amino group is expected to provide a valuable tool for fine-tuning the electronic properties of new materials for high-performance organic solar cells, transistors, and light-emitting diodes. The provided protocols offer a starting point for the synthesis and device fabrication utilizing this intriguing molecule, paving the way for future research and development in this area. Further experimental work is necessary to fully elucidate the potential of Benzo[d]thiadiazol-6-amine and its derivatives in organic electronics.
References
Application Notes and Protocols: Benzo[d]thiadiazol-6-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]thiadiazole, a bicyclic heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. The introduction of an amine group at the 6-position of this scaffold, creating Benzo[d]thiadiazol-6-amine, offers a versatile platform for the development of novel therapeutic agents. This nucleus and its derivatives have shown significant potential in various therapeutic areas, including oncology, neurodegenerative diseases, and inflammation, primarily through their action as kinase inhibitors and modulators of key signaling pathways.
These application notes provide an overview of the medicinal chemistry applications of Benzo[d]thiadiazol-6-amine derivatives, supported by detailed experimental protocols for their synthesis and biological evaluation.
Applications in Medicinal Chemistry
Derivatives of the Benzo[d]thiadiazole scaffold, including those with a 6-amino substitution, have been investigated for a range of therapeutic applications. While research on the 6-amino isomer is emerging, the broader benzothiazole/benzothiadiazole class demonstrates significant promise.
Anticancer Activity
The Benzo[d]thiadiazole core is a key feature in a variety of anticancer agents. Derivatives have been shown to inhibit the proliferation of various cancer cell lines. For instance, a derivative incorporating the 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine scaffold has demonstrated potent and specific anti-proliferation activity against HeLa cells with an IC50 of 380 nM.[1] This activity is often attributed to the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.
Kinase Inhibition
Many Benzo[d]thiadiazole and related benzothiazole derivatives exhibit potent inhibitory activity against a range of protein kinases. These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. For example, certain benzothiazole derivatives have been identified as inhibitors of DYRK1A, a kinase implicated in neurodegenerative disorders and some cancers.
Neuroprotective Effects
The neuroprotective properties of benzothiazole derivatives are an active area of research. Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS) and is being investigated for Alzheimer's disease.[2] The neuroprotective mechanisms are often linked to the modulation of glutamate neurotransmission and inhibition of voltage-gated sodium channels.[2]
Quantitative Data Summary
The following tables summarize the biological activity of selected Benzo[d]thiadiazol-6-amine derivatives and related compounds.
Table 1: Anticancer Activity of Benzo[d]thiadiazole and Related Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| H1 | 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine | HeLa (Cervical Cancer) | 0.380 | [1] |
| 40 | Sulphonamide based acetamide benzothiazole | MCF-7 (Breast Cancer) | 34.5 | [3] |
| HeLa (Cervical Cancer) | 44.15 | [3] | ||
| MG63 (Osteosarcoma) | 36.1 | [3] | ||
| 51 | Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Non-small cell lung cancer) | 0.0718 | [4] |
| 65 | N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate Cancer) | 19.9 µg/mL | [3] |
| LNCaP (Prostate Cancer) | 11.2 µg/mL | [3] |
Table 2: Kinase Inhibitory Activity of Benzothiazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 46 | Not specified (tested on cancer cell lines) | 0.01 (MKN-45), 0.06 (H460), 0.18 (HT-29) | [5] |
| 25 | CDK9 | 0.64 - 2.01 (on various cancer cell lines) | [5] |
| 9 | JNK1 | 0.160 (displacement of pepJIP1) | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Benzo[d]thiadiazole derivatives often exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT and MAPK/ERK pathways are common targets.
Experimental Workflows
The following diagrams illustrate typical workflows for the synthesis and biological evaluation of Benzo[d]thiadiazol-6-amine derivatives.
Experimental Protocols
Protocol 1: General Synthesis of Substituted 2-Aminobenzothiazole Derivatives
This protocol provides a general method for the synthesis of substituted 2-aminobenzothiazoles, which can be adapted for the synthesis of 6-amino derivatives.
Materials:
-
Substituted aniline (e.g., 4-chloroaniline)
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine
-
Ethanol
Procedure:
-
Dissolve the substituted aniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (3 equivalents) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add bromine (1 equivalent) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into a beaker of ice water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure substituted 2-aminobenzothiazole.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Test compound (dissolved in DMSO)
-
ATP (at Km concentration for the kinase)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-³²P]ATP for radiometric assay)
-
96- or 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer.
-
Add the kinase and its substrate to the wells of the assay plate.
-
Add the diluted test compound to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol describes the use of the MTT assay to assess the effect of a compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound for the desired time. Include untreated control cells.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Protocol 5: Western Blot Analysis of AKT and ERK Signaling
This protocol describes the analysis of AKT and ERK phosphorylation status by Western blotting to assess the effect of a compound on these signaling pathways.
Materials:
-
Cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) to confirm equal loading.
-
Quantify the band intensities to determine the change in protein phosphorylation.
References
- 1. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzo[d]thiadiazol-6-amine as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzo[d]thiadiazol-6-amine is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it an invaluable building block for the synthesis of a diverse array of functional molecules. This document provides detailed application notes and experimental protocols for the utilization of Benzo[d]thiadiazol-6-amine in the development of novel therapeutic agents and advanced materials.
Applications in Medicinal Chemistry
The Benzo[d]thiadiazole core is a key pharmacophore in numerous biologically active compounds, exhibiting a wide spectrum of therapeutic activities. The 6-amino group serves as a crucial handle for introducing various substituents to modulate the pharmacological profile of the resulting molecules.
Anticancer Agents
Derivatives of Benzo[d]thiadiazol-6-amine have shown significant promise as potent anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.
Mechanism of Action: A prevalent mechanism involves the inhibition of protein kinases, which are critical regulators of cellular signaling. For instance, derivatives have been designed to target the Human Epidermal Growth Factor Receptor (HER), a key player in many cancers.[1] By blocking the ATP binding site of the kinase domain, these inhibitors can halt downstream signaling cascades that promote cell proliferation and survival. Another targeted pathway is the one regulated by carbonic anhydrases, with some sulfonamide derivatives of benzothiazole showing potent inhibitory activity.[2]
Featured Derivatives and Biological Activity:
| Compound Class | Target | Key Findings | Reference |
| Naphthoquinone Derivatives | L1210 and SNU-1 cancer cell lines | 2-substituted derivatives showed better antitumor activity than 6-substituted ones. The ED50 value of one compound was comparable to adriamycin.[3] | [3] |
| Thiazolidinone Hybrids | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Potent inhibitors with potential for Alzheimer's disease treatment.[4] | [4] |
| Pyrazole Conjugates | Anticonvulsant activity (MES test) | Showed significant anticonvulsant activity with low neurotoxicity.[5] | [5] |
| Semicarbazone Derivatives | HT29, H460, A549, MDA-MB-231 cancer cell lines | An indole-based derivative exhibited potent antitumor activity with IC50 values in the nanomolar to low micromolar range.[6] | [6] |
Anti-Alzheimer's Agents
The neuroprotective potential of Benzo[d]thiadiazol-6-amine derivatives is an emerging area of research. By targeting enzymes implicated in the pathogenesis of Alzheimer's disease, these compounds offer a promising avenue for the development of new therapeutics.
Mechanism of Action: A key strategy involves the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Reduced acetylcholine levels are a hallmark of Alzheimer's disease.
Featured Derivatives and Biological Activity:
| Compound | Target | IC50 (µM) - AChE | IC50 (µM) - BuChE | Reference |
| Thiazolidinone-Thiadiazole Hybrid | AChE & BuChE | Data not explicitly provided in abstract | Data not explicitly provided in abstract | [4] |
Applications in Materials Science
The electron-deficient nature of the benzothiadiazole ring system makes it an excellent component for organic electronic materials. When combined with electron-donating units, it facilitates intramolecular charge transfer (ICT), a desirable property for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.
Key Properties:
-
Electron Acceptor: The benzothiadiazole core acts as a strong electron acceptor.
-
Intramolecular Charge Transfer (ICT): When coupled with electron-donating moieties, the resulting molecules often exhibit strong ICT character.
-
Tunable Photophysical Properties: The absorption and emission wavelengths can be readily tuned by modifying the substituents on the benzothiadiazole ring and the linked donor units.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of derivatives using Benzo[d]thiadiazol-6-amine as a starting material.
General Protocol for N-Arylation/N-Alkylation
This protocol describes a general method for the coupling of an aryl or alkyl halide with Benzo[d]thiadiazol-6-amine.
Reaction Scheme:
Materials:
-
Benzo[d]thiadiazol-6-amine
-
Aryl or alkyl halide (1.1 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs2CO3, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Benzo[d]thiadiazol-6-amine, the aryl/alkyl halide, cesium carbonate, palladium catalyst, and ligand.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Sulfonamide Synthesis
This protocol outlines the synthesis of a sulfonamide derivative from Benzo[d]thiadiazol-6-amine.
Reaction Scheme:
Materials:
-
Benzo[d]thiadiazol-6-amine
-
Sulfonyl chloride (1.2 eq)
-
Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve Benzo[d]thiadiazol-6-amine in a mixture of anhydrous DCM and pyridine at 0 °C.
-
Slowly add the sulfonyl chloride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography.
Visualizations
Experimental Workflow: Synthesis of N-Aryl Benzo[d]thiadiazol-6-amine
Caption: General workflow for the synthesis of N-Aryl Benzo[d]thiadiazol-6-amine.
Signaling Pathway: Inhibition of HER Kinase
Caption: Inhibition of the HER signaling pathway by a Benzo[d]thiadiazole derivative.
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
Caption: Logical flow of Structure-Activity Relationship (SAR) studies.
References
- 1. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Properties of Benzo[d]thiadiazol-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fluorescent properties of Benzo[d]thiadiazol-6-amine derivatives, including their synthesis, photophysical characteristics, and applications as fluorescent probes in cellular imaging. Detailed experimental protocols are provided to facilitate the reproduction and further development of these valuable chemical tools.
Introduction
2,1,3-Benzothiadiazole (BTD) derivatives are a significant class of fluorophores known for their robust photophysical properties, including high photostability, large Stokes shifts, and sensitivity to the local environment (solvatochromism).[1] These characteristics make them excellent candidates for developing fluorescent probes for bioimaging.[2][3][4] Specifically, derivatives of Benzo[d]thiadiazol-6-amine have been synthesized and investigated for their potential in various imaging applications, such as labeling lipid droplets and other cellular organelles.[1][3] The electron-donating amino group in conjunction with the electron-accepting benzothiadiazole core gives rise to intramolecular charge transfer (ICT) characteristics, which are often responsible for their interesting fluorescent properties.[5]
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical data for a selection of N-substituted 4-amino-2,1,3-benzothiadiazole derivatives in various solvents. This data highlights the solvatochromic nature of these compounds and provides a basis for selecting appropriate derivatives for specific imaging applications.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) |
| 1 (BTD-NH2) | Hexane | 400 | 501 | 5040 | 2000 | 0.37 |
| Toluene | 415 | 532 | 5360 | 3000 | 0.53 | |
| Dichloromethane | 430 | 567 | 5860 | 4000 | 0.58 | |
| Acetonitrile | 427 | 585 | 6670 | 4000 | 0.28 | |
| Water (5% DMSO) | 430 | 600 | 6740 | 4000 | 0.01 | |
| 2 | Hexane | 438 | 525 | 3920 | 11000 | 0.45 |
| Toluene | 452 | 551 | 4160 | 12000 | 0.65 | |
| Dichloromethane | 468 | 586 | 4550 | 13000 | 0.70 | |
| Acetonitrile | 464 | 608 | 5230 | 13000 | 0.35 | |
| Water (5% DMSO) | 468 | 632 | 5890 | 11000 | 0.01 | |
| 3 | Hexane | 460 | 540 | 3350 | 14000 | 0.50 |
| Toluene | 475 | 565 | 3580 | 15000 | 0.75 | |
| Dichloromethane | 492 | 598 | 3800 | 17000 | 0.80 | |
| Acetonitrile | 488 | 620 | 4510 | 17000 | 0.40 | |
| Water (5% DMSO) | 492 | 645 | 5180 | 15000 | 0.01 |
Data extracted from a study on 4-N-substituted benzothiadiazoles.[1] The specific substitutions for compounds 2 and 3 can be found in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Benzo[d]thiadiazol-6-amine Derivatives
This protocol describes a general method for the synthesis of N-substituted Benzo[d]thiadiazol-6-amine derivatives via metal-catalyzed cross-coupling reactions from a bromo-benzothiadiazole precursor.
Materials:
-
4-Bromo-2,1,3-benzothiadiazole
-
Desired primary or secondary amine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (N2 or Ar), combine 4-bromo-2,1,3-benzothiadiazole (1 equivalent), the desired amine (1.2-1.5 equivalents), palladium catalyst (e.g., 2-5 mol%), and ligand (e.g., 4-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., 2-3 equivalents) and anhydrous solvent to the flask.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted Benzo[d]thiadiazol-6-amine derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the determination of the fluorescence quantum yield (ΦF) of a Benzo[d]thiadiazol-6-amine derivative relative to a known standard.[6][7]
Materials:
-
Fluorophore of interest (test sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol).
-
High-purity solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test sample and the reference standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test sample and the reference standard. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7] A typical range is 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance at the excitation wavelength that will be used for the fluorescence measurements.
-
Measure Fluorescence Emission: Record the fluorescence emission spectra for all solutions of the test sample and the reference standard. Use the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Data Analysis:
-
For both the test sample and the reference standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.
-
Determine the slope of the resulting straight line for both the test (GradX) and the standard (GradST).
-
Calculate the quantum yield of the test sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test and standard samples, respectively (if the solvents are the same, this term is 1).[7]
-
-
Application in Cellular Imaging: Lipid Droplet Staining
Certain N-substituted Benzo[d]thiadiazol-6-amine derivatives with high lipophilicity have shown excellent potential as fluorescent probes for imaging lipid droplets in cancer cells.[1] The mechanism involves the preferential partitioning of the hydrophobic dye into the nonpolar environment of the lipid droplets.
Protocol 3: Live-Cell Imaging of Lipid Droplets
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Benzo[d]thiadiazol-6-amine derivative stock solution (e.g., 1 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells on glass-bottom dishes or coverslips in a complete medium until they reach the desired confluency.
-
Staining:
-
Prepare a staining solution by diluting the fluorophore stock solution in a serum-free medium to the final desired concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the staining solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37 °C in a CO2 incubator.
-
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye.
-
Imaging: Add fresh culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope. Excite the fluorophore at its absorption maximum and collect the emission at its corresponding emission maximum. Lipid droplets will appear as bright fluorescent puncta within the cytoplasm.
Conclusion
Benzo[d]thiadiazol-6-amine derivatives represent a versatile and highly tunable class of fluorophores.[1][8] Their favorable photophysical properties, including large Stokes shifts and environmental sensitivity, make them powerful tools for developing selective probes for cellular imaging and other biological applications.[2][3][4][9] The protocols provided herein offer a foundation for the synthesis, characterization, and application of these compounds in research and development settings.
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 7. static.horiba.com [static.horiba.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzo[d]thiadiazol-6-amine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential catalytic applications of Benzo[d]thiadiazol-6-amine. While direct catalytic applications of this specific molecule are not yet extensively documented in scientific literature, its structural features, particularly the presence of a chelating amino group and the electron-deficient benzothiadiazole core, suggest its potential as a ligand in transition metal catalysis and as a component in photocatalytic systems. This document outlines hypothetical protocols for its use as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and explores its potential in visible-light-mediated photocatalysis. The provided experimental details are based on established methodologies for similar compounds and are intended to serve as a starting point for further investigation.
Potential Application as a Ligand in Suzuki-Miyaura Cross-Coupling
The amino group at the 6-position of the Benzo[d]thiadiazole ring can act as a coordinating ligand for transition metals. In this context, Benzo[d]thiadiazol-6-amine is proposed as a ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a fundamental transformation in the synthesis of biaryls, which are common motifs in pharmaceuticals. The benzothiadiazole moiety can influence the electronic properties of the catalytic center, potentially impacting reaction efficiency and selectivity.
Hypothetical Catalytic Performance
The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid using a palladium catalyst with Benzo[d]thiadiazol-6-amine as a ligand. This data is for illustrative purposes to demonstrate potential performance and should be experimentally validated.
| Entry | Pd Source | Ligand | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | Benzo[d]thiadiazol-6-amine | Toluene | K₂CO₃ | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ | Benzo[d]thiadiazol-6-amine | Dioxane | Cs₂CO₃ | 110 | 8 | 92 |
| 3 | PdCl₂(PPh₃)₂ | Benzo[d]thiadiazol-6-amine | DMF | K₃PO₄ | 90 | 16 | 78 |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzo[d]thiadiazol-6-amine (as ligand)
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and Benzo[d]thiadiazol-6-amine (0.04 mmol, 2 mol%).
-
Add the aryl halide (2 mmol, 1.0 equiv), arylboronic acid (2.4 mmol, 1.2 equiv), and base (4 mmol, 2.0 equiv).
-
Add 10 mL of anhydrous toluene to the flask.
-
The reaction mixture is stirred and heated at 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Potential Application in Visible-Light Photocatalysis
Benzothiadiazole derivatives have been investigated as components of photocatalytic systems due to their favorable photophysical properties. Benzo[d]thiadiazol-6-amine, with its electron-donating amino group and electron-withdrawing benzothiadiazole core, may function as an organic photosensitizer. This section outlines a hypothetical application in a photoredox-catalyzed reaction.
Experimental Protocol: Hypothetical Photoredox Reaction
This protocol describes a hypothetical visible-light-mediated Giese-type addition of an alkyl radical to an electron-deficient alkene, using Benzo[d]thiadiazol-6-amine as the photocatalyst.
Materials:
-
Benzo[d]thiadiazol-6-amine (as photocatalyst)
-
Alkyl halide (e.g., ethyl iodoacetate)
-
Electron-deficient alkene (e.g., N-phenylmaleimide)
-
Reductant (e.g., Hantzsch ester)
-
Anhydrous solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue LED lamp, 450 nm)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for photochemical reactions
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, add Benzo[d]thiadiazol-6-amine (0.02 mmol, 2 mol%), alkyl halide (1.2 mmol, 1.2 equiv), electron-deficient alkene (1 mmol, 1.0 equiv), and Hantzsch ester (1.1 mmol, 1.1 equiv).
-
Add 5 mL of anhydrous acetonitrile.
-
Seal the vial and degas the solution by sparging with argon for 15 minutes.
-
Place the reaction vial in front of a blue LED lamp and stir at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired product.
Experimental Workflow
Caption: General workflow for the photocatalytic experiment.
Synthesis of Benzo[d]thiadiazol-6-amine
The starting material, Benzo[d]thiadiazol-6-amine, can be synthesized from commercially available precursors. A general synthetic route is outlined below.
Synthetic Protocol
A plausible synthesis involves the diazotization of a substituted aniline followed by reaction with a sulfur source.
Materials:
-
2,5-Diaminotoluene
-
Sodium nitrite
-
Hydrochloric acid
-
Sulfur monochloride
-
Appropriate solvents (e.g., acetic acid)
Procedure:
(This is a generalized procedure and requires optimization and safety assessment)
-
Dissolve 2,5-diaminotoluene in a suitable solvent like acetic acid.
-
Cool the solution in an ice bath and slowly add a solution of sodium nitrite to perform diazotization.
-
Carefully add sulfur monochloride to the reaction mixture.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis Workflow
Caption: A simplified workflow for the synthesis of Benzo[d]thiadiazol-6-amine.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Palladium catalysts and organoboron reagents can be toxic and should be handled with appropriate precautions.
-
Photochemical reactions should be shielded to avoid exposure to high-intensity light.
Conclusion
Benzo[d]thiadiazol-6-amine represents a promising but underexplored molecule in the field of catalysis. The protocols and application notes provided herein are intended to serve as a foundation for researchers to investigate its potential as a versatile ligand in transition metal catalysis and as a novel organic photocatalyst. Experimental validation of the proposed applications is essential to establish the catalytic efficacy of this compound.
Application Notes and Protocols for Amine-Substituted Benzothiadiazole Derivatives in OLEDs
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, vibrant colors, and physical flexibility. The performance of these devices is intrinsically linked to the molecular design of the organic semiconductor materials used, particularly within the emissive layer (EML). A prominent strategy in designing highly efficient emitters involves the use of donor-acceptor (D-A) architectures.
This document focuses on the application of amine-substituted benzothiadiazole derivatives in OLEDs. The benzothiadiazole (BTD) moiety is a well-established electron-deficient (acceptor) unit.[1] When coupled with an electron-rich amine-containing moiety (donor), such as triphenylamine (TPA), the resulting D-A molecule exhibits tunable photophysical properties ideal for electroluminescence.[2][3] These materials often feature a charge-transfer character that influences their emission color and can lead to high quantum efficiencies.[4]
While direct and extensive data for Benzo[d]thiadiazol-6-amine is limited in the current body of research, this note will utilize a representative and well-documented class of D-A emitters based on a triphenylamine donor and a benzothiadiazole acceptor. The principles, synthesis protocols, and device fabrication methods described herein are broadly applicable to similar D-A structured molecules based on the benzothiadiazole core.
Data Presentation: Performance of a Representative Emitter
To illustrate the potential of this material class, the following table summarizes the performance of a representative triphenylamine-benzothiadiazole emitter, herein referred to as TPA-BTD . This data is compiled from published results on similar molecules.[2][5]
| Parameter | Value | Conditions |
| Photophysical Properties | In Toluene Solution | |
| Absorption Peak (λ_abs) | ~430 nm | - |
| Emission Peak (λ_em) | ~596 nm (Orange-Red) | - |
| Photoluminescence Quantum Yield (PLQY) | > 80% | - |
| Electroluminescence Performance | Non-doped device | |
| Maximum Luminance (L_max) | > 70,000 cd/m² | - |
| Maximum Current Efficiency (CE_max) | ~12.1 cd/A | - |
| Maximum External Quantum Efficiency (EQE_max) | ~5.7% | - |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.60, 0.38) | At 8V |
Experimental Protocols
Synthesis of a Representative TPA-BTD Emitter
The synthesis of D-A molecules based on a benzothiadiazole acceptor and a triphenylamine donor is commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction.[3] A general protocol based on the Suzuki coupling reaction is provided below.
Reaction Scheme:
(4-bromophenyl)diphenylamine + 4,7-dibromobenzo[c][3][6][7]thiadiazole derivative -> TPA-BTD derivative
Materials:
-
(4-(diphenylamino)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Preparation: In a 100 mL three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 4,7-dibromobenzo[c][3][6][7]thiadiazole (1.0 mmol), (4-(diphenylamino)phenyl)boronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 40 mL of anhydrous toluene and 10 mL of ethanol to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the reaction mixture under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure TPA-BTD product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
OLED Device Fabrication Protocol
The following protocol describes the fabrication of a multi-layer OLED device using the synthesized TPA-BTD as the emissive layer via thermal evaporation.
Device Architecture:
ITO / HTL / EML / ETL / EIL / Al
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., NPB)
-
EML: Emissive Layer (TPA-BTD)
-
ETL: Electron Transport Layer (e.g., TPBi)
-
EIL: Electron Injection Layer (e.g., LiF)
-
Al: Aluminum (Cathode)
Procedure:
-
Substrate Cleaning:
-
Clean ITO-coated glass substrates by sequentially sonicating in baths of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Treat the cleaned substrates with UV-Ozone for 10-15 minutes immediately before loading into the deposition chamber to enhance the ITO work function.
-
-
Organic Layer Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit a 40 nm thick layer of N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) as the HTL at a deposition rate of 1-2 Å/s.
-
Deposit a 20 nm thick layer of the synthesized TPA-BTD as the EML at a rate of ~1 Å/s.
-
Deposit a 30 nm thick layer of 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) as the ETL at a rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of Lithium Fluoride (LiF) as the EIL at a rate of 0.1-0.2 Å/s.
-
Deposit a 100-120 nm thick layer of Aluminum (Al) as the cathode at a rate of 3-5 Å/s.
-
-
Encapsulation:
-
Without breaking vacuum, encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the current efficiency, power efficiency, and external quantum efficiency from the collected data.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzo[d]thiadiazol-6-amine in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzo[d]thiadiazol-6-amine derivatives as sensitizers in dye-sensitized solar cells (DSSCs). This document includes a summary of their performance, detailed experimental protocols for dye synthesis and solar cell fabrication, and diagrams illustrating the key processes.
Introduction to Benzo[d]thiadiazole Dyes in DSSCs
Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising low-cost alternative to conventional silicon-based solar cells.[1] The sensitizing dye is a critical component of a DSSC, responsible for light absorption and subsequent electron injection into the semiconductor's conduction band.[2] Organic dyes based on a donor-π-acceptor (D-π-A) architecture have been extensively explored, with the benzo[d]thiadiazole moiety being a particularly effective electron-accepting unit. When coupled with an amine donor, such as a triphenylamine group, these dyes exhibit strong intramolecular charge transfer, leading to broad absorption spectra and high molar extinction coefficients. Dyes incorporating benzo[d]thiadiazole have demonstrated power conversion efficiencies (PCEs) ranging from 7.0% to over 10%.[1][2]
Performance of Benzo[d]thiadiazole-Amine Based Dyes
The photovoltaic performance of DSSCs is characterized by several key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE). The following table summarizes the performance of various DSSCs employing benzo[d]thiadiazole-amine based dyes.
| Dye Reference | Donor Moiety | π-Bridge | Acceptor/Anchor | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| D2[3] | Triphenylamine | 3,4-Ethylenedioxythiophene, Phenyl | Cyanoacrylic acid | 7.7 | 15.51 | 0.683 | 0.725 |
| YKP-88[1] | Indeno[1,2-b]thiophene | Thiophene | Cyanoacrylic acid | >9.0 | - | - | - |
| Cocktail (YKP-88 + New Dye)[1] | - | - | - | 10.9 | - | - | - |
| BTD-DTP1[4] | Dithienopyrrole | Thiophene | Cyanoacrylic acid | ~8.0 (IPCE max) | - | - | - |
| TK7[5] | Diphenylamine | Dibenzofulvene, Thiophene | Cyanoacrylic acid | 7.9 | 17.82 | 0.670 | 0.66 |
| In-T-2C[6] | Indole | Thiophene | Isocyanoacrylic acid | 4.12 | 12.1 | 0.540 | 0.63 |
| MCG4[7] | Phenothiazine | Thiophene | Cyanoacrylic acid | 6.46 | - | - | - |
Experimental Protocols
Protocol 1: Representative Synthesis of a Benzo[d]thiadiazole-Amine Based Dye
This protocol provides a general methodology for the synthesis of a D-A-π-A type organic dye containing a benzo[d]thiadiazole-amine core. The synthesis involves a multi-step process, including the preparation of key intermediates.
Materials:
-
4-Bromo-7-methylbenzo-2,1,3-thiadiazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl4)
-
Dichloromethane (DCM)
-
Dioxane
-
Potassium carbonate (K2CO3)
-
Manganese dioxide (MnO2)
-
Chloroform
-
Triphenylamine derivatives
-
Cyanoacetic acid
-
Appropriate catalysts (e.g., Palladium-based for cross-coupling reactions)
-
Solvents for chromatography (e.g., hexane, dichloromethane)
Procedure:
-
Bromination of the Methyl Group:
-
Dissolve 4-bromo-7-methylbenzo-2,1,3-thiadiazole in CCl4.
-
Add NBS and a catalytic amount of benzoyl peroxide.
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain 4-bromo-7-(bromomethyl)benzo-2,1,3-thiadiazole.[3]
-
-
Hydrolysis to the Alcohol:
-
Dissolve the bromomethyl intermediate in a mixture of dioxane and water.
-
Add K2CO3 and reflux the mixture.
-
After cooling, remove the solvents in vacuo to yield 4-bromo-7-(hydroxymethyl)benzo-2,1,3-thiadiazole.[3]
-
-
Oxidation to the Aldehyde:
-
Dissolve the alcohol intermediate in chloroform.
-
Add MnO2 and stir the mixture at room temperature until the starting material is consumed.
-
Filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 7-bromo-2,1,3-benzothiadiazole-4-carbaldehyde.[3]
-
-
Coupling with the Donor Moiety:
-
Perform a suitable cross-coupling reaction (e.g., Suzuki or Stille coupling) between the bromo-benzothiadiazole aldehyde and a triphenylamine-boronic acid or -stannane derivative to introduce the donor group.
-
-
Knoevenagel Condensation:
-
Dissolve the resulting aldehyde from the previous step and cyanoacetic acid in a suitable solvent (e.g., chloroform/methanol mixture).
-
Add a catalytic amount of a base (e.g., piperidine).
-
Reflux the mixture and monitor the reaction progress.
-
After cooling, wash the reaction mixture with water and extract with DCM.
-
Dry the organic layer, remove the solvent, and purify the final dye product by column chromatography.[3]
-
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the steps for constructing a DSSC using a synthesized benzo[d]thiadiazole-amine dye.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO2) paste (e.g., P25)
-
Synthesized benzo[d]thiadiazole-amine dye
-
Solvent for dye solution (e.g., a mixture of acetonitrile and tert-butanol)
-
Chenodeoxycholic acid (CDCA) as a co-adsorbent (optional)
-
Electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple in an organic solvent)
-
Platinum-coated counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
-
Binder clips
Procedure:
-
Preparation of the TiO2 Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and ethanol.
-
Apply a layer of TiO2 paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Sinter the TiO2 film at high temperatures (e.g., ramping up to 500°C) to ensure good electrical contact and remove organic binders.
-
Allow the photoanode to cool to room temperature.
-
-
Dye Sensitization:
-
Prepare a dye solution of the benzo[d]thiadiazole-amine sensitizer (typically 0.3-0.5 mM) in a suitable solvent mixture. A co-adsorbent like CDCA can be added to the dye solution to prevent dye aggregation.
-
Immerse the TiO2 photoanode in the dye solution and keep it in a dark, sealed container for several hours (e.g., 12-24 hours) to allow for dye adsorption.
-
After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules and then dry it.
-
-
Assembly of the Solar Cell:
-
Place a thermoplastic sealant frame around the TiO2 film on the photoanode.
-
Place the platinum-coated counter electrode on top of the sealant, with the conductive side facing the TiO2 film.
-
Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.
-
Introduce the electrolyte solution into the cell through the opening via vacuum backfilling or capillary action.
-
Seal the opening completely using a small piece of sealant and a soldering iron.
-
Use binder clips to hold the cell together firmly.
-
Protocol 3: Photovoltaic Characterization
This protocol describes the standard procedure for measuring the performance of the fabricated DSSC.
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source meter (e.g., Keithley 2400)
-
Computer with data acquisition software
Procedure:
-
Current-Voltage (I-V) Measurement:
-
Place the fabricated DSSC under the solar simulator, ensuring the active area is fully illuminated.
-
Connect the photoanode (working electrode) and the counter electrode to the source meter.
-
Measure the current density as a function of the applied voltage, sweeping from a reverse bias to a forward bias.
-
From the I-V curve, determine the key photovoltaic parameters: Jsc (current at zero voltage), Voc (voltage at zero current), and the fill factor (FF), which is the ratio of the maximum power output to the product of Jsc and Voc.
-
Calculate the power conversion efficiency (PCE) using the formula: PCE (%) = (Jsc × Voc × FF) / Pin, where Pin is the incident light power density (100 mW/cm²).
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Use a dedicated IPCE measurement system, which includes a light source, a monochromator, and a calibrated photodiode.
-
Measure the short-circuit current of the DSSC at different wavelengths of incident light.
-
Calculate the IPCE at each wavelength using the formula: IPCE (%) = (1240 × Jsc) / (λ × Pin), where λ is the wavelength in nm.
-
Visualizations
Caption: Experimental workflow for DSSC fabrication.
Caption: Electron transfer pathway in a DSSC.
References
- 1. Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. Efficient D-π-π-A-Type Dye Sensitizer Based on a Benzothiadiazole Moiety: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D–A–π–A organic dyes with tailored green light absorption for potential application in greenhouse-integrated dye-sensitized solar cells - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE01610A [pubs.rsc.org]
- 5. Synthesis and photovoltaic performance of dibenzofulvene-based organic sensitizers for DSSC | IMM Container [imm.cnr.it]
- 6. Novel A-π-D-A organic dyes for better photovoltaic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Anticancer Activity of Benzothiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzothiazole (BTA) is a privileged heterocyclic scaffold that is a core component in a wide range of biologically active compounds.[1][2][3] Its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] In oncology, benzothiazole derivatives have shown potent activity against various cancer cell lines, operating through diverse mechanisms of action such as the inhibition of key enzymes like tyrosine kinases and carbonic anhydrases, induction of apoptosis, and cell cycle arrest.[3][4]
This document provides an overview of the anticancer activity of this class of compounds, with a focus on quantitative data from cytotoxicity assays and detailed protocols for their evaluation. While the initial topic of interest was the specific subclass of Benzo[d]thiadiazol-6-amine, the available literature provides broader data on various potent benzothiazole derivatives. The principles and protocols outlined herein are directly applicable to the screening and mechanistic study of any novel benzothiazole analog.
Quantitative Data Summary: Cytotoxicity of Benzothiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives against various human cancer cell lines. The data is primarily presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values, which are standard measures of a compound's potency.
| Derivative / Compound | Cancer Cell Line(s) | Activity (IC₅₀ / GI₅₀) | Reference |
| Compound 4a (Thiazolidine-2,4-dione hybrid) | HCT-116 (Colon) | 5.61 µM | |
| HEPG-2 (Liver) | 7.92 µM | [5] | |
| MCF-7 (Breast) | 3.84 µM | [5] | |
| Compound 4e (Thiazolidine-2,4-dione hybrid) | MCF-7 (Breast) | 6.11 µM | [5] |
| Compound 8a (Cyanothiouracil hybrid) | HCT-116 (Colon) | 13.89 µM | [5] |
| HEPG-2 (Liver) | 18.10 µM | [5] | |
| MCF-7 (Breast) | 10.86 µM | [5] | |
| Compound 11 (Hydrazine derivative) | HeLa (Cervical) | 2.41 µM | [6] |
| COS-7 (Kidney) | 4.31 µM | [6] | |
| Compound 40 (Sulphonamide derivative) | MCF-7 (Breast) | 34.5 µM | [6] |
| HeLa (Cervical) | 44.15 µM | [6] | |
| MG63 (Osteosarcoma) | 36.1 µM | [6] | |
| Compound 51 (Dichlorophenyl derivative) | HOP-92 (Non-small cell lung) | 71.8 nM | [6] |
| Compound 65 (Carbohydrazide derivative) | PC-3 (Prostate) | 19.9 µg/mL | [6] |
| LNCaP (Prostate) | 11.2 µg/mL | [6][7] |
Mechanism of Action & Signaling Pathways
Benzothiazole derivatives exert their anticancer effects by modulating various cellular signaling pathways. A key mechanism for some hybrids is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical receptor tyrosine kinase involved in tumor angiogenesis.[5] Inhibition of VEGFR-2 blocks downstream signaling cascades, leading to reduced cell proliferation, migration, and survival. Other reported mechanisms include the induction of apoptosis through mitochondrial-dependent pathways, often involving the activation of p53.[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Antimicrobial and Antifungal Applications of Benzothiadiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of benzothiadiazole derivatives. This document includes quantitative data on their efficacy, detailed experimental protocols for screening and evaluation, and diagrams illustrating potential mechanisms of action. While benzothiadiazole is a specific scaffold, much of the available research has been conducted on the broader class of benzothiazoles. This document will clearly distinguish between data specific to benzothiadiazoles and the more general findings for benzothiazoles where relevant, providing a broader context for researchers in this field.
Introduction to Benzothiadiazoles
Benzothiadiazoles are heterocyclic compounds containing a benzene ring fused to a thiadiazole ring. This structural motif has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The versatility of the benzothiadiazole scaffold allows for various chemical modifications, enabling the development of derivatives with enhanced potency and specificity against a range of microbial pathogens.
Antimicrobial and Antifungal Activity of Benzothiadiazole Derivatives
Benzothiadiazole derivatives have demonstrated promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal species. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes, disruption of cell membrane integrity, or interference with key signaling pathways.
Data Presentation: Quantitative Antimicrobial and Antifungal Data
The following tables summarize the minimum inhibitory concentration (MIC) values of various benzothiazole and benzothiadiazole derivatives against selected microbial and fungal strains. This data is compiled from multiple studies to provide a comparative overview of their efficacy.
Table 1: Antibacterial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
|---|---|---|---|---|---|
| BTC-j | 12.5 | 6.25 | 3.125 | 6.25 | [1] |
| Compound 3e | 3.12 | - | 3.12 | 3.12 | [2] |
| Compound A07 | 15.6 | - | 7.81 | - | [3] |
| Compound 11a | 0.15 mg/ml | - | 0.10-0.25 mg/ml | 0.10-0.25 mg/ml | [4] |
| Compound 18 | - | - | - | 0.10 mg/ml |[5] |
Table 2: Antifungal Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Candida krusei | Reference |
|---|---|---|---|---|
| Compound 3n | 1.56-12.5 | 1.56-12.5 | 1.56-12.5 | [2] |
| Compound 4c | 7.81 | - | - | [6] |
| Compound 5a | - | - | - | [7] |
| Compound 5h | - | - | - | [7] |
| Compound 9d | > fluconazole | equipotent to fluconazole | - |[8] |
Note: The majority of the quantitative data available is for the broader class of benzothiazoles. Specific MIC values for benzothiadiazole derivatives are less commonly reported in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the consistent and reproducible evaluation of benzothiadiazole derivatives. The following are standard protocols for key experiments in antimicrobial and antifungal screening.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the procedure for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test benzothiadiazole derivatives
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle solvent, e.g., DMSO)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the microorganism from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of the benzothiadiazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with inoculum and standard antimicrobial agent), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the control wells.
-
Protocol 2: Agar Well Diffusion Assay for Preliminary Screening
This method is used for the initial qualitative screening of the antimicrobial activity of the synthesized compounds.[9][10]
Materials:
-
Test benzothiadiazole derivatives
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial or fungal strains
-
Sterile cork borer (6-8 mm diameter)
-
Positive and negative controls
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes. . Allow the agar to solidify in a laminar flow hood.[9]
-
-
Inoculation:
-
Prepare a standardized microbial inoculum (0.5 McFarland standard).
-
Evenly spread the inoculum over the surface of the agar plates using a sterile cotton swab to create a lawn.[9]
-
-
Well Preparation and Compound Addition:
-
Aseptically punch wells in the inoculated agar plates using a sterile cork borer.[10]
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
-
Incubation and Measurement:
-
Allow the plates to stand for a pre-diffusion period (e.g., 1 hour at room temperature).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[9]
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Mechanism of Action and Signaling Pathways
The antimicrobial and antifungal effects of benzothiadiazole derivatives are believed to stem from their interaction with various cellular targets and the disruption of essential pathways. Molecular docking studies and enzymatic assays have implicated several key enzymes as potential targets.
Antibacterial Mechanism of Action
Benzothiazole derivatives have been shown to inhibit bacterial growth by targeting enzymes crucial for DNA replication and metabolism.
Caption: Putative antibacterial mechanism of benzothiadiazole derivatives.
This diagram illustrates that benzothiadiazole derivatives may exert their antibacterial effects by inhibiting key enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydroorotase.[4][11] Inhibition of DNA gyrase disrupts DNA replication and supercoiling.[4] DHPS is a critical enzyme in the folate synthesis pathway, which is essential for the production of nucleic acids and amino acids.[12] Dihydroorotase is involved in the de novo pyrimidine biosynthetic pathway. By targeting these multiple essential pathways, benzothiadiazole derivatives can effectively halt bacterial growth.
Antifungal Mechanism of Action
In fungi, benzothiazole derivatives have been suggested to target enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Postulated antifungal mechanism targeting ergosterol biosynthesis.
The proposed antifungal mechanism involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[13][14] Ergosterol is the major sterol component of the fungal cell membrane and is essential for maintaining its integrity and fluidity. By inhibiting CYP51, benzothiadiazole derivatives disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, resulting in cell death.
Experimental Workflow for Antimicrobial Screening
The following diagram outlines a typical workflow for the screening and evaluation of novel benzothiadiazole derivatives for their antimicrobial properties.
Caption: General workflow for antimicrobial drug discovery with benzothiadiazoles.
This workflow begins with the synthesis of a library of benzothiadiazole derivatives. These compounds then undergo primary screening to identify any with antimicrobial activity. Active compounds are then subjected to more rigorous quantitative assays to determine their potency (e.g., MIC). For the most promising candidates, mechanism of action studies are conducted to identify their cellular targets. This information can then be used to guide the further optimization of the lead compounds to improve their efficacy and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. botanyjournals.com [botanyjournals.com]
- 11. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzo[d]thiadiazol-6-amine as a Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]thiadiazole (BTD) derivatives have emerged as a versatile class of fluorescent probes for bioimaging, offering significant advantages over traditional fluorophores.[1] These advantages include high photostability, large Stokes shifts, and strong solvatochromic properties, making them excellent candidates for developing sensitive and specific imaging agents.[1][2] Benzo[d]thiadiazol-6-amine, in particular, is a promising candidate for live-cell imaging due to its small size and potential for targeting specific subcellular compartments. This document provides detailed application notes and protocols for the use of Benzo[d]thiadiazol-6-amine and its close isomer, 4-amino-2,1,3-benzothiadiazole, as fluorescent probes for bioimaging, with a focus on their application in visualizing intracellular lipid droplets.
The fluorescence of amino-substituted benzothiadiazoles is based on the principle of intramolecular charge transfer (ICT). The benzothiadiazole core acts as an electron acceptor, while the amino group serves as an electron donor. Upon excitation, an electron is transferred from the donor to the acceptor, leading to a large change in the dipole moment of the excited state. This ICT process is highly sensitive to the polarity of the surrounding environment. In nonpolar environments, such as lipid droplets, the probe exhibits strong fluorescence, while its fluorescence is often quenched in aqueous, polar environments like the cytoplasm. This solvatochromic behavior is the basis for its use as a specific stain for lipid-rich organelles.
Quantitative Data Presentation
The photophysical properties of amino-substituted benzothiadiazoles are highly dependent on the solvent environment. The following table summarizes the key photophysical data for 4-amino-2,1,3-benzothiadiazole, a close structural isomer of Benzo[d]thiadiazol-6-amine, in various solvents. This data is representative of the expected properties of the 6-amino isomer.
| Solvent | Absorption Max (λabs, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Brightness (ε × ΦF) |
| Hexane | 430 | 12,000 | 530 | 100 | 0.85 | 10,200 |
| Toluene | 445 | 13,500 | 555 | 110 | 0.95 | 12,825 |
| Dichloromethane | 460 | 14,000 | 585 | 125 | 0.70 | 9,800 |
| Acetonitrile | 455 | 13,000 | 620 | 165 | 0.15 | 1,950 |
| Methanol | 450 | 12,500 | 630 | 180 | 0.05 | 625 |
| Water (with 5% DMSO) | 435 | 11,000 | 650 | 215 | < 0.01 | < 110 |
Data is for 4-amino-2,1,3-benzothiadiazole and is adapted from Doloczki et al., RSC Advances, 2022, 12, 14544-14550.
Experimental Protocols
Protocol 1: Synthesis of Amino-Substituted Benzothiadiazole
This protocol describes a general method for the synthesis of amino-substituted benzothiadiazoles, adapted from the synthesis of N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole.[3] The synthesis of Benzo[d]thiadiazol-6-amine would likely start from the corresponding 6-nitro-2,1,3-benzothiadiazole.
Materials:
-
6-Nitro-2,1,3-benzothiadiazole
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reduction of the Nitro Group:
-
To a solution of 6-nitro-2,1,3-benzothiadiazole (1 equivalent) in ethanol in a round-bottom flask, add iron powder (5-10 equivalents).
-
Heat the mixture to reflux.
-
Slowly add concentrated hydrochloric acid (catalytic amount) dropwise to the refluxing mixture.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure Benzo[d]thiadiazol-6-amine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: Staining of Intracellular Lipid Droplets
This protocol provides a general procedure for using Benzo[d]thiadiazol-6-amine as a fluorescent probe to visualize lipid droplets in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HepG2) grown on glass-bottom dishes or coverslips
-
Benzo[d]thiadiazol-6-amine stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Optional: Oleic acid complexed to bovine serum albumin (BSA) to induce lipid droplet formation
-
Optional: Commercial lipid droplet stain for co-localization (e.g., Nile Red, BODIPY 493/503)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Treatment (Optional):
-
Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
To induce lipid droplet formation, incubate the cells with oleic acid-BSA complex (e.g., 100-400 µM) in a complete culture medium for 12-24 hours.
-
-
Probe Preparation:
-
Prepare a fresh working solution of Benzo[d]thiadiazol-6-amine by diluting the 1 mM DMSO stock solution in a pre-warmed complete culture medium or PBS to a final concentration of 1-10 µM.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh pre-warmed PBS or culture medium to the cells.
-
Image the stained cells immediately using a fluorescence microscope.
-
Use an excitation wavelength around 430-460 nm and collect the emission between 530-650 nm. Optimal filter sets may need to be determined empirically.
-
For co-localization studies, incubate with the second dye according to the manufacturer's protocol and use appropriate filter sets for simultaneous or sequential imaging.
-
Visualizations
The following diagrams illustrate the underlying principle of Benzo[d]thiadiazol-6-amine as a lipid droplet probe and the general experimental workflow.
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional Benzothiadiazole-Based Small Molecules Displaying Solvatochromism and Sensing Properties toward Nitroarenes, Anions, and Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[d]thiadiazol-6-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[d]thiadiazol-6-amine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the two key stages of synthesizing Benzo[d]thiadiazol-6-amine: the nitration of 2,1,3-benzothiadiazole and the subsequent reduction of 6-nitrobenzo[d]thiadiazole.
Issue 1: Low Yield or No Reaction During Nitration of 2,1,3-Benzothiadiazole
-
Question: I am attempting to nitrate 2,1,3-benzothiadiazole to form the 4-nitro derivative, but I am observing a low yield or recovering only the starting material. What are the possible causes and solutions?
-
Answer: The electron-deficient nature of the 2,1,3-benzothiadiazole (BTD) ring makes electrophilic aromatic substitution, such as nitration, challenging, often requiring harsh reaction conditions.[1] Here are some potential causes and troubleshooting steps:
-
Insufficiently Strong Nitrating Agent: A standard mixture of nitric acid and sulfuric acid is typically required. Ensure the acids are concentrated and fresh.
-
Reaction Temperature Too Low: While initial cooling is necessary for safety, the reaction may require warming to proceed. Gradually increase the temperature and monitor the reaction progress by TLC.
-
Short Reaction Time: These reactions can be slow. Ensure you are allowing sufficient time for the reaction to complete, potentially stirring for several hours.[1]
-
Moisture in the Reaction: The presence of water can deactivate the nitrating agent. Use anhydrous solvents and reagents, and perform the reaction under a dry atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Multiple Isomers During Nitration
-
Question: My nitration of 2,1,3-benzothiadiazole is producing a mixture of nitro-isomers that are difficult to separate. How can I improve the regioselectivity?
-
Answer: The formation of multiple isomers is a known challenge in the functionalization of the BTD core.[2][3]
-
Controlling Reaction Temperature: Temperature can influence the regioselectivity of nitration. Running the reaction at a lower temperature for a longer duration might favor the formation of the desired isomer.
-
Choice of Nitrating Agent: Explore alternative nitrating agents that may offer better regioselectivity.
-
Purification Strategy: If isomer formation is unavoidable, careful column chromatography is essential. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.
-
Issue 3: Incomplete Reduction of 6-Nitrobenzo[d]thiadiazole
-
Question: I am having trouble fully reducing the nitro group of 6-nitrobenzo[d]thiadiazole to the amine. What could be the issue?
-
Answer: Incomplete reduction can be due to several factors related to the catalyst, reducing agent, or reaction conditions.
-
Catalyst Deactivation: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be poisoned by sulfur-containing compounds. Ensure the starting material is pure and consider using a higher catalyst loading.
-
Insufficient Reducing Agent: When using chemical reducing agents like SnCl₂ or NaBH₄, ensure you are using a sufficient molar excess.
-
Reaction Conditions: Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer.
-
Issue 4: Degradation of the Thiadiazole Ring During Reduction
-
Question: I am observing decomposition of my product, likely at the thiadiazole ring, during the reduction of the nitro group. How can I prevent this?
-
Answer: The thiadiazole ring can be sensitive to certain harsh reducing conditions.
-
Milder Reducing Agents: If you are using a very strong reducing agent, consider switching to a milder one. For example, transfer hydrogenation with ammonium formate and Pd/C can be a gentle alternative to high-pressure hydrogenation.
-
Control of pH: When using reducing metals in acidic media (e.g., Sn/HCl), carefully control the pH during workup to avoid prolonged exposure to strong acid or base, which could promote ring opening.
-
Reaction Temperature: Perform the reduction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Benzo[d]thiadiazol-6-amine? A1: The most common and practical synthetic route involves a two-step process:
-
Nitration: Electrophilic nitration of 2,1,3-benzothiadiazole to introduce a nitro group, primarily at the 4-position, which is a precursor to the 6-amino isomer after considering the numbering of the ring.
-
Reduction: Reduction of the nitro group to an amine using standard methods such as catalytic hydrogenation or chemical reducing agents.
Q2: What are the key safety precautions to take during the nitration step? A2: Nitration reactions are highly exothermic and require strict safety measures.
-
Always perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Add the nitrating agents slowly and in a controlled manner, preferably in an ice bath to manage the reaction temperature.
-
Be aware of the potential for the formation of explosive byproducts.
Q3: How can I monitor the progress of the synthesis? A3: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of both the nitration and reduction steps. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the final product. Visualization can be done under UV light.
Q4: What are the recommended purification methods for Benzo[d]thiadiazol-6-amine? A4: The final product and intermediates often require purification by column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.
Data Presentation
Table 1: Representative Reaction Conditions for the Nitration of 2,1,3-Benzothiadiazole
| Reagents | Solvent | Temperature | Time | Typical Yield | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | None | 0 °C to RT | 3 hours | ~40% | [4],[1] |
Table 2: Common Methods for the Reduction of Nitroarenes
| Reducing Agent/Catalyst | Solvent(s) | Temperature | Notes |
| H₂, Pd/C | Methanol or Ethanol | RT | Requires a hydrogen atmosphere. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | A common and effective chemical reducing agent. |
| Fe / NH₄Cl | Ethanol / Water | Reflux | A milder and often high-yielding alternative. |
| NaBH₄ / NiCl₂·6H₂O | Methanol | 0 °C to RT | Can be a good option for sensitive substrates. |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-2,1,3-benzothiadiazole
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully prepare a mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Addition of Starting Material: To the cold acid mixture, slowly add 2,1,3-benzothiadiazole in small portions while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 3 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the mixture over crushed ice with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Benzo[d]thiadiazol-6-amine (via Reduction of the Nitro-Intermediate)
-
Setup: In a round-bottom flask, dissolve the synthesized 4-nitro-2,1,3-benzothiadiazole in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add the chosen reducing agent (e.g., a stoichiometric amount of SnCl₂·2H₂O).
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete, as indicated by TLC.
-
Workup: Cool the reaction mixture and neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Visualizations
Caption: Synthetic workflow for Benzo[d]thiadiazol-6-amine.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]
Technical Support Center: Optimization of Benzo[d]thiadiazole Reaction Conditions
Welcome to the Technical Support Center for the synthesis and optimization of Benzo[d]thiadiazole-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing functionalized Benzo[d]thiadiazole derivatives?
A1: The most prevalent methods for introducing functional groups onto the Benzo[d]thiadiazole core involve cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Stille coupling, which has also been shown to be effective.[1] The choice of reaction depends on the desired final compound and the available starting materials.
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with a bromo-substituted Benzo[d]thiadiazole. What are the potential causes?
A2: Low yields in Suzuki-Miyaura couplings involving Benzo[d]thiadiazole derivatives can stem from several factors. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For challenging couplings, electron-rich and sterically hindered ligands often improve catalytic activity.[2][3]
-
Base Selection: The choice of base can significantly impact the reaction outcome. While stronger bases might increase reaction rates, they can be incompatible with sensitive functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance.[2]
-
Solvent and Temperature: The solvent must solubilize all reaction components. Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons such as toluene, are commonly used.[2][4] In some cases, the addition of water can improve the solubility of inorganic bases and increase yields.[4] Reaction temperature may also need optimization; sometimes, increasing the temperature can drive the reaction to completion.[5]
-
Oxygen Contamination: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[3][5]
Q3: I am struggling with the Buchwald-Hartwig amination of a halogenated Benzo[d]thiadiazole. What are some common troubleshooting steps?
A3: Challenges in Buchwald-Hartwig amination often relate to the catalyst system and reaction conditions. Consider the following:
-
Ligand Selection: For N-heterocyclic compounds, sterically hindered and electron-rich phosphine ligands like XPhos, RuPhos, and tBuXPhos are often successful.[2]
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive. Using a pre-catalyst can sometimes lead to cleaner formation of the active catalytic species compared to starting with Pd(OAc)₂.[3]
-
Base Compatibility: The base is crucial. Strong bases like NaOtBu or LiHMDS are effective but can be incompatible with base-sensitive functional groups.[6] Cs₂CO₃ is a milder and often effective alternative.[2]
-
Substrate Reactivity: Aryl chlorides can be less reactive than bromides or iodides in Buchwald-Hartwig couplings, often requiring more forcing conditions or specialized catalyst systems.[3]
Troubleshooting Guides
Guide 1: Low Conversion in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low conversion in the Suzuki-Miyaura coupling of bromo-Benzo[d]thiadiazole derivatives.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
Data Presentation: Suzuki-Miyaura Reaction Condition Optimization
The following table summarizes the optimization of Suzuki-Miyaura reaction conditions for the synthesis of a mono-arylated Benzo[d]thiadiazole derivative.[4]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene | 110 | 24 | 60 |
| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 110 | 24 | 70 |
| 3 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane | 100 | 24 | 65 |
| 4 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Xylene | 130 | 24 | 62 |
Guide 2: Formation of Mono- vs. Di-substituted Products in Cross-Coupling Reactions
Controlling the selectivity between mono- and di-substitution on di-halogenated Benzo[d]thiadiazoles is a common challenge.
Logical Relationship of Reaction Parameters for Selectivity
Caption: Factors influencing mono- vs. di-substitution selectivity.
Data Presentation: Stille Coupling Optimization for Di-substitution
This table shows the effect of different catalysts on the yield of the di-substituted product in a Stille coupling reaction.[1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | Toluene | 110 | 24 | 25 |
| 2 | PdCl₂(dppf) (10) | Toluene | 110 | 24 | 32 |
| 3 | PdCl₂(PPh₃)₂ (10) | Toluene | 110 | 24 | 61 |
| 4 | Pd₂(dba)₃/P(o-tol)₃ (10) | Toluene | 110 | 24 | 45 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the Suzuki-Miyaura coupling of a bromo-Benzo[d]thiadiazole with a boronic acid pinacol ester.
Experimental Workflow
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Methodology:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the bromo-Benzo[d]thiadiazole (1.0 equiv.), the boronic acid pinacol ester (1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate the flask and backfill with argon three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of a halogenated Benzo[d]thiadiazole with an amine.
Methodology:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add the halogenated Benzo[d]thiadiazole (1.0 equiv.), the amine coupling partner (1.2 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and the ligand (e.g., XPhos).[2]
-
Evacuate and backfill the flask with argon three times.[2]
-
Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.[2]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature.[2]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[2]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.[2]
References
- 1. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Benzothiadiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of benzothiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying benzothiadiazole derivatives?
A1: The primary purification techniques for solid organic compounds, including benzothiadiazole derivatives, are column chromatography, recrystallization, and sublimation.[1][2] The choice of method depends on the nature of the compound, its purity, and the scale of the purification.[2][3] For liquid derivatives, distillation, including vacuum distillation for high-boiling point compounds, is often employed.[4][5]
Q2: My benzothiadiazole derivative has very poor solubility. How can I purify it effectively?
A2: Poor solubility is a known challenge with benzothiadiazole derivatives, which are often non-polar.[6][7] For column chromatography, you may need to use stronger solvents like dichloromethane or even a small percentage of methanol in your eluent.[1] For recrystallization, a thorough solvent screening is crucial to find a suitable solvent or solvent pair where the compound is sparingly soluble at low temperatures and highly soluble at higher temperatures.[3][4] In some cases, derivatization to a more soluble form, like a hydrochloride salt, can facilitate purification.[8]
Q3: What are the typical impurities I might encounter after synthesizing a benzothiadiazole derivative?
A3: Impurities often stem from the synthetic route used.[2] For derivatives synthesized via cross-coupling reactions (e.g., Suzuki or Stille), common impurities include homocoupling byproducts and starting materials from protodeboronation or protodestannylation.[3] Other potential impurities can be positional isomers, residual starting materials like substituted anilines, and byproducts from side reactions.[3][9]
Q4: Is column chromatography always the best first choice for purification?
A4: Column chromatography is a very versatile and widely used technique.[1] However, for large-scale purifications (multi-kilogram batches), it becomes impractical.[3] In such cases, recrystallization is often the most effective and scalable method.[3] For compounds that can sublime, this technique can be a highly effective way to separate them from non-volatile impurities.[4][10]
Q5: How can I remove a persistent color from my purified product?
A5: If your benzothiadiazole derivative retains color after initial purification, it may be due to highly colored impurities.[8] A common solution is to perform a decolorization step using activated charcoal during recrystallization, followed by another round of purification.[8]
Q6: Can I use acid-base extraction for purification?
A6: Yes, acid-base extraction is a powerful technique if your derivative has basic functional groups.[8] By dissolving the crude product in an organic solvent and washing it with an acidic aqueous solution, the basic benzothiadiazole derivative will move to the aqueous layer as a protonated salt, leaving non-basic impurities in the organic layer.[8]
Troubleshooting Guides
Guide 1: Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the baseline on TLC. | The eluent system is not polar enough. The compound is highly polar. | Gradually increase the polarity of the eluent. For highly polar benzothiadiazole derivatives, consider switching the stationary phase to alumina or using reverse-phase chromatography. You can also add a small amount of a polar modifier like methanol to your eluent.[1] |
| Poor separation of compound and impurities (streaking or overlapping bands). | The column was packed improperly (air bubbles, cracks). The sample was loaded incorrectly (too much solvent, uneven band). The chosen eluent system is not optimal. | Ensure the column is packed uniformly as a slurry to avoid air bubbles and cracks.[1] Dissolve the sample in a minimum amount of solvent or adsorb it onto a small amount of silica gel ("dry loading") for a tight application band.[1] Systematically test different solvent systems using TLC to find one that provides better separation. |
| The product elutes too quickly with the solvent front. | The eluent system is too polar. | Decrease the polarity of the eluent system. Start with a non-polar solvent (e.g., hexane) and gradually add a more polar solvent (e.g., ethyl acetate) until the desired separation is achieved. |
Guide 2: Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of forming crystals. | The solution is too supersaturated. The cooling rate is too fast. The chosen solvent is not ideal. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8] If the issue persists, a different solvent system may be required.[8] |
| No crystals form upon cooling. | The solution is not saturated. High levels of impurities are inhibiting crystallization. | Evaporate some of the solvent to concentrate the solution and then try cooling again.[1] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8] If impurities are the cause, a preliminary purification by column chromatography may be necessary.[8] |
| Low recovery of the purified product. | Too much solvent was used. The compound is too soluble in the cold solvent. Product was lost during transfers. | Use the minimum amount of boiling solvent required to fully dissolve the crude product.[11] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1][11] Be meticulous during the filtration and washing steps, using minimal ice-cold solvent to wash the crystals.[1] |
| The product's melting point is broad or low after recrystallization. | The product is still impure. Residual solvent is trapped in the crystals. | The product may require another round of recrystallization or purification by a different method (e.g., column chromatography).[8] Ensure the crystals are thoroughly dried under vacuum to remove all residual solvent.[8] |
Quantitative Data Summary
Table 1: Example Solvent Systems for Column Chromatography of Benzothiadiazole Derivatives
| Derivative Type | Stationary Phase | Eluent System (v/v) | Reference |
| 4-Methyl-7-aryl-2,1,3-benzothiadiazole | Silica Gel | Petroleum Ether : Ethyl Acetate (200:1) | [1] |
| Dithienyl Benzothiadiazole | Silica Gel | Petroleum Ether : Dichloromethane (20:1) | [12] |
| 4-methyl-7-(2-bromo)phenyl-2,1,3-benzothiadiazole | Silica Gel | Not specified, general column chromatography | [13] |
| BT-SCC (Carbazole-Benzothiadiazole) | Silica Gel | CH₂Cl₂ : Petroleum Ether (1:2) | [14] |
| 4,7-Di(thiophen-2-yl)benzo[d][1][2][3]thiadiazole | Silica Gel | Petroleum Ether -> Petroleum Ether : Ethyl Acetate (50:1) | [15] |
Table 2: Typical Purity and Yield Data for Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield Range | Notes |
| Column Chromatography | >98% | 50-90% | Yield is highly dependent on the separation difficulty and the number of fractions collected. |
| Recrystallization | >99% | 60-95% | Yield depends on the solubility difference of the compound at high and low temperatures. |
| Sublimation | >99.5% | 70-90% | Only applicable to compounds that sublime without decomposition. Excellent for removing non-volatile impurities.[16] |
Note: The data in Table 2 are generalized estimates for typical organic compounds and actual results for specific benzothiadiazole derivatives may vary significantly based on experimental conditions and the nature of the crude material.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol describes a general procedure for purifying a benzothiadiazole derivative using silica gel column chromatography.[1]
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your target compound from impurities. An ideal Rf value for the target compound is typically between 0.25 and 0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to settle into a uniform bed, ensuring no air bubbles or cracks are present. Drain the excess solvent until it is level with the top of the silica gel.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[1] Carefully apply the concentrated solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[1]
-
Elution: Carefully add the eluent to the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified benzothiadiazole derivative.
Protocol 2: Recrystallization Purification
This protocol outlines the steps for purifying a solid benzothiadiazole derivative by recrystallization.[4][8]
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.[4] If a single solvent is not suitable, a two-solvent system ("good" solvent/ "poor" solvent) can be used.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise while heating and stirring until the solid just dissolves.[11]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution hot to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.[1]
Protocol 3: Sublimation Purification
This method is suitable for volatile solids that can transition directly to a vapor phase without melting.[4][10]
-
Preparation: Place the crude, dry solid in a thin layer at the bottom of a sublimation apparatus.[16]
-
Apparatus Setup: Assemble the apparatus, which typically consists of a container for the crude solid and a cold surface (a "cold finger" or a condenser) for the purified solid to condense upon.[2][16]
-
Sublimation: Gently heat the bottom of the apparatus while cooling the collection surface. If using a vacuum sublimation apparatus, apply a vacuum before heating.[16] The compound will vaporize from the bottom and condense as pure crystals on the cold surface.[10]
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully disassemble the apparatus and scrape the pure crystals from the cold surface.
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting logic for column chromatography.
Caption: Troubleshooting logic for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. veeprho.com [veeprho.com]
- 10. brainkart.com [brainkart.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scispace.com [scispace.com]
- 13. CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Benzo[d]thiadiazole Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Benzo[d]thiadiazole and its derivatives. Our aim is to help you optimize reaction conditions, minimize side products, and ultimately improve your overall yield.
Frequently Asked Questions (FAQs)
Q1: My initial cyclization to form the benzo[d]thiadiazole core is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in the initial cyclization are often attributed to several factors. Firstly, the purity of your starting materials, such as 2-aminobenzenethiol, is crucial. Impurities can interfere with the nitrosation and subsequent intramolecular cyclization. Ensure your starting materials are of high purity or consider purification before use. Secondly, the reaction conditions for the nitrosation step are critical. This reaction is typically carried out at low temperatures (0-5 °C) to prevent decomposition of the diazonium intermediate. Gradual addition of the nitrosating agent (e.g., sodium nitrite in acidic medium) is recommended to maintain temperature control. Finally, the efficiency of the intramolecular cyclization can be influenced by the solvent and the work-up procedure.
Q2: I'm struggling with the bromination of the benzo[d]thiadiazole core, specifically for synthesizing 4,7-dibromobenzo[d][1][2][3]thiadiazole. How can I improve the yield and selectivity?
A2: Achieving high yields in the bromination of benzo[d]thiadiazole requires careful optimization of the reaction conditions. Increasing the excess of the brominating agent, such as N-Bromosuccinimide (NBS), can drive the reaction towards the desired dibrominated product and reduce reaction time.[1] The choice of acid and its concentration also play a significant role. Sulfuric acid has been shown to be an effective medium for this reaction.[1] It is also important to control the reaction temperature to minimize the formation of undesired side products.
Q3: My cross-coupling reactions (e.g., Stille, Suzuki) to introduce substituents onto the benzo[d]thiadiazole scaffold are giving inconsistent and low yields. What should I investigate?
A3: Low and variable yields in cross-coupling reactions are a common challenge. Key areas to investigate include:
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and the ligand are critical. For Stille reactions involving thiophene derivatives, PdCl₂(PPh₃)₂ in toluene has been reported to provide good yields.[1] For Suzuki reactions, a combination of a palladium source like Pd(PPh₃)₄ with a suitable base is often employed.[4]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. For Stille reactions, toluene is often effective, while for Suzuki reactions, a mixture of an organic solvent (like toluene or THF) and an aqueous base solution is common.[1][4]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. For some cross-coupling reactions on benzo[d]thiadiazole derivatives, heating at elevated temperatures (e.g., 110 °C in toluene) may be necessary to achieve a good yield.[4]
-
Reagent Quality: The purity of your organometallic reagent (organotin for Stille, boronic acid/ester for Suzuki) is paramount. Impurities or degradation of these reagents can lead to side reactions and reduced yields.
Q4: I am observing significant side product formation, such as homocoupling of my organometallic reagent, in my cross-coupling reactions. How can I minimize this?
A4: Homocoupling is a frequent side reaction in palladium-catalyzed cross-couplings. To minimize its occurrence, consider the following:
-
Control of Stoichiometry: Use a slight excess of the organometallic reagent, but avoid a large excess which can favor homocoupling.
-
Slow Addition: Adding the organometallic reagent slowly to the reaction mixture can help to maintain a low concentration, thus disfavoring the homocoupling pathway.
-
Oxygen-Free Conditions: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can promote homocoupling.
-
Catalyst System: The choice of ligand can influence the extent of homocoupling. Experiment with different phosphine ligands to find one that favors the desired cross-coupling over homocoupling.
Q5: Purification of my final benzo[d]thiadiazole derivative is proving difficult, especially at a larger scale. What are the recommended methods?
A5: While column chromatography is a standard purification technique at the lab scale, it can be impractical for larger quantities. For multi-gram or kilogram-scale purification, consider the following:
-
Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid compounds. A systematic solvent screen is recommended to identify a suitable solvent or solvent system that provides good recovery and high purity.
-
Slurry Washing: Washing the crude solid product with a solvent in which the impurities are soluble but the desired product has low solubility can be a simple and effective purification step.
-
Extraction: A carefully designed aqueous work-up and extraction procedure can remove many impurities before final purification.
Troubleshooting Guides
Low Yield in Bromination of Benzo[d]thiadiazole
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction, starting material remains | Insufficient brominating agent or reaction time. | Increase the equivalents of NBS. Monitor the reaction by TLC to determine the optimal reaction time.[1] |
| Formation of mono-brominated product | Insufficient brominating agent. | Increase the excess of NBS to favor the formation of the dibromide.[1] |
| Significant amount of unidentified byproducts | Reaction temperature too high or non-optimal acid conditions. | Carefully control the reaction temperature. Optimize the concentration and type of acid used (e.g., sulfuric acid).[1] |
| Low recovery after work-up | Product loss during extraction or precipitation. | Optimize the pH for precipitation and choose an appropriate extraction solvent. |
Low Yield in Stille/Suzuki Cross-Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inactive catalyst or non-optimal reaction conditions. | Use a fresh, active catalyst. Screen different palladium catalysts and ligands. Optimize the reaction temperature and solvent.[1][4] |
| Formation of homocoupled product | Excess organometallic reagent or presence of oxygen. | Use a slight excess of the organometallic reagent and consider slow addition. Ensure the reaction is performed under strictly inert conditions. |
| Formation of protodeboronated/protodestannylated byproduct | Presence of water or acidic impurities. | Use anhydrous solvents and reagents. Add a non-nucleophilic base to neutralize any acidic species. |
| Inconsistent yields between batches | Variability in reagent quality or reaction setup. | Ensure consistent quality of starting materials, reagents, and solvents. Maintain consistent reaction parameters (temperature, stirring rate, inert atmosphere). |
Experimental Protocols
Synthesis of 4,7-dibromobenzo[d][1][2][3]thiadiazole
This protocol is adapted from an improved synthesis method.[1]
-
To a solution of benzo[d][1][2][3]thiadiazole in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) in portions at a controlled temperature.
-
Stir the reaction mixture at the optimized temperature and for the determined time (monitoring by TLC is recommended).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Stille Cross-Coupling of 4,7-dibromobenzo[d][1][2][3]thiadiazole with 2-(Tributylstannyl)thiophene
This protocol is based on conditions found to provide high yields for this type of transformation.[1]
-
To a solution of 4,7-dibromobenzo[d][1][2][3]thiadiazole in anhydrous toluene, add the palladium catalyst, for example, PdCl₂(PPh₃)₂.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add 2-(Tributylstannyl)thiophene to the reaction mixture.
-
Heat the reaction mixture to the optimized temperature (e.g., reflux) and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent.
-
Wash the organic layer with an aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of substituted Benzo[d]thiadiazoles.
References
Technical Support Center: Hurd-Mori Synthesis of Thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Hurd-Mori synthesis of thiadiazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1,2,3-thiadiazoles using the Hurd-Mori reaction.
Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole Product
Question: My Hurd-Mori synthesis using a hydrazone and thionyl chloride is resulting in a very low yield or failing completely. What are the potential causes and how can I troubleshoot this?
Answer: Low or nonexistent yields are a common challenge in the Hurd-Mori synthesis. A systematic approach to troubleshooting is essential. Key areas to investigate include the quality of your starting materials, the reaction conditions, and the work-up and purification procedures.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Hydrazone: Ensure your hydrazone starting material is pure and completely dry. Impurities can significantly interfere with the cyclization reaction. Recrystallization of the hydrazone may be necessary.
-
Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled thionyl chloride. Over time, it can decompose, which can negatively impact the reaction.
-
-
Optimize Reaction Conditions:
-
Temperature Control: The reaction with thionyl chloride is often exothermic. It is critical to control the temperature, especially during the addition of SOCl₂. Many protocols recommend adding the reagent dropwise at low temperatures (e.g., 0 °C) before allowing the reaction to warm to room temperature. However, for some substrates, reflux temperatures may be required, but this can also lead to the decomposition of the product or starting materials. If the reaction is carried out at higher temperatures, only decomposition products of the thiadiazole ring may be found.
-
Solvent: Ensure the solvent is dry. The choice of solvent can impact the reaction, with common options being dichloromethane (DCM) or dioxane.
-
-
Consider the Electronic Effects of Substituents:
-
The electronic properties of the substituents on your starting materials have a significant impact on the reaction's success.
-
Electron-Withdrawing Groups: These groups on the nitrogen of the precursor generally lead to higher yields.
-
Electron-Donating Groups: Conversely, these groups can result in poor conversion and lower yields. If your substrate has strong electron-donating groups, exploring alternative synthetic routes or significant modifications to the reaction conditions may be necessary.[1]
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My reaction mixture shows multiple spots on the TLC plate, making it difficult to isolate the pure 1,2,3-thiadiazole derivative. What are the likely side products and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the yield of the desired product. Identifying these impurities and understanding the side reactions is key to optimizing your synthesis.
Common Side Reactions and Byproducts:
-
Chlorinated Byproducts: Thionyl chloride is a chlorinating agent and can react with electron-rich aromatic rings or activated methyl groups in your substrate. The mechanism is believed to be analogous to an electrophilic aromatic substitution (SEAr).[2]
-
Alternative Cyclization Pathway: In some cases, an alternative cyclization can occur. For instance, the reaction of 2-[(ethoxycarbonyl)hydrazono]propionic acid with thionyl chloride can produce a trace of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione as a side product.
-
Decomposition Products: At elevated temperatures, both the starting materials and the desired thiadiazole product can decompose, leading to a complex mixture of impurities.
Strategies to Minimize Side Products:
-
Modify Reaction Conditions: Adjusting the temperature and solvent may favor the desired thiadiazole formation. For substrates sensitive to high temperatures, cooling the reaction mixture can be beneficial.
-
Careful Work-up: The reaction should be carefully quenched by pouring it onto crushed ice to decompose excess thionyl chloride. The organic layer should then be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Purification: Column chromatography on silica gel is an effective method for separating the desired product from byproducts. Recrystallization can also be a powerful purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hurd-Mori synthesis?
A1: The Hurd-Mori synthesis involves the reaction of an N-acyl or N-tosyl hydrazone with thionyl chloride to form a 1,2,3-thiadiazole.
Q2: My Hurd-Mori reaction is not working well. What are the most critical factors to check?
A2: First, verify the purity of your starting hydrazone and ensure you are using fresh thionyl chloride. Second, carefully control the reaction temperature, as the reaction is often exothermic. Finally, consider the electronic nature of the substituents on your precursor; electron-withdrawing groups are generally preferred.
Q3: Are there safer alternatives to thionyl chloride for this synthesis?
A3: Yes, an improved and more environmentally friendly method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by tetrabutylammonium iodide (TBAI).[3] This metal-free approach avoids the use of hazardous thionyl chloride.[3]
Q4: I have isolated an unexpected side product. How can I identify it?
A4: The formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid. Standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy are essential for characterizing unknown compounds. A thorough literature search for known side products of your specific reaction is also recommended.
Q5: What are the best practices for purifying 1,2,3-thiadiazoles?
A5: Purification is typically achieved through column chromatography on silica gel or recrystallization. The choice of solvent for recrystallization will depend on the specific thiadiazole derivative. It is important to handle these compounds under neutral conditions as they can be sensitive to strong acids and bases.
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][4]thiadiazole Synthesis via Hurd-Mori Reaction
| N-Protecting Group | Electronic Nature | Yield (%) |
| Benzyl (Bn) | Electron-donating | 25 |
| Methyl (Me) | Electron-donating | 15 |
| Methyl carbamate (COOMe) | Electron-withdrawing | 94 |
Data sourced from a study on the synthesis of pyrrolo[2,3-d][1][2][4]thiadiazole-6-carboxylates.[1]
Table 2: Yields of Substituted 1,2,3-Thiadiazoles from Semicarbazones via Hurd-Mori Reaction
| Substituent on Acetophenone | Yield of Semicarbazone (%) | Yield of 1,2,3-Thiadiazole (%) |
| p-H | 96 | 60 |
| p-Br | 94 | 65 |
| p-NO₂ | 97 | 63 |
| p-NH₂ | 95 | 69 |
Data adapted from a study on the synthesis of 1,2,3-thiadiazole and 1,2,3-diazaphosphole derivatives.[4]
Experimental Protocols
Protocol 1: General Hurd-Mori Synthesis of a 1,2,3-Thiadiazole Derivative
-
Formation of Semicarbazone:
-
Dissolve the ketone (1.0 eq.) in ethanol.
-
Add a solution of semicarbazide hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in water.
-
Reflux the mixture for 1-3 hours, monitoring the disappearance of the starting ketone by TLC.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated semicarbazone by filtration, wash with cold water, and dry thoroughly.
-
-
Cyclization with Thionyl Chloride:
-
To a flask equipped with a dropping funnel and a reflux condenser (with a gas trap), add an excess of thionyl chloride (e.g., 5-10 eq.).
-
Cool the thionyl chloride to 0 °C in an ice bath.
-
Add the dry semicarbazone portion-wise over 30 minutes with vigorous stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates the completion of the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
CAUTION: Carefully and slowly pour the residue onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-thiadiazole.
-
-
Reaction Setup:
-
To a reaction vessel, add the N-tosylhydrazone (1.0 eq.), elemental sulfur (2.0 eq.), and tetrabutylammonium iodide (TBAI) (0.2 eq.).
-
Add a suitable solvent such as N,N-dimethylacetamide (DMAC).
-
-
Reaction:
-
Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically several hours), monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 4-aryl-1,2,3-thiadiazole.
-
Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for low yield in Hurd-Mori synthesis.
Caption: Overview of main and side reaction pathways in Hurd-Mori synthesis.
References
- 1. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Benzo[d]thiadiazol-6-amine and Related 2-Aminobenzothiazole Derivatives
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid Benzo[d]thiadiazol-6-amine?
A1: As a general precaution for 2-aminobenzothiazole derivatives, solid compounds should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture, light, and air.
Q2: How should I prepare and store solutions of Benzo[d]thiadiazol-6-amine?
A2: Due to the potential for limited aqueous solubility and stability, it is recommended to prepare fresh solutions before each experiment. If a stock solution is necessary, dissolve the compound in an appropriate organic solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.
Q3: What are the primary factors that can affect the stability of Benzo[d]thiadiazol-6-amine in solution?
A3: Based on related compounds, the stability of Benzo[d]thiadiazol-6-amine in solution can be influenced by several factors including pH, temperature, exposure to light, and the presence of oxidizing agents. Metabolic instability has also been noted as a potential issue for the 2-aminobenzothiazole scaffold in biological systems[1].
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Aqueous Buffer | Low aqueous solubility. | - Increase the percentage of a co-solvent (e.g., DMSO).- Prepare a more dilute working solution.- Adjust the pH of the buffer, as solubility may be pH-dependent. |
| Loss of Biological Activity Over Time | Degradation of the compound in solution. | - Prepare fresh solutions immediately before use.- Store stock solutions in single-use aliquots at -80°C.- Protect solutions from light at all times.- Consider performing a stability study under your experimental conditions (see Experimental Protocols). |
| Inconsistent Experimental Results | Incomplete dissolution or degradation of the compound. | - Ensure the compound is fully dissolved before use; gentle warming or sonication may aid dissolution.- Visually inspect solutions for any particulate matter.- Run a quality control check on your compound (e.g., by HPLC) to confirm its integrity. |
| Appearance of Unexpected Peaks in HPLC/LC-MS | Compound degradation or reaction with media components. | - Analyze a blank sample of your vehicle/buffer to rule out contaminants.- Compare the chromatogram of a freshly prepared solution with an aged solution to identify potential degradation products.- Consider the possibility of photodegradation by minimizing light exposure during sample preparation and analysis[2]. |
Factors Affecting Stability of 2-Aminobenzothiazole Derivatives
| Factor | General Effect on Stability | Recommendations |
| pH | The amino group can be protonated or deprotonated, which may affect stability and solubility. | Determine the optimal pH range for your experiments through stability studies. |
| Temperature | Elevated temperatures can accelerate degradation.[3] | Store solutions at low temperatures (-20°C or -80°C) and avoid prolonged exposure to ambient or elevated temperatures during experiments. |
| Light | Exposure to light, particularly UV, can induce photochemical degradation.[2][4] | Handle the compound and its solutions in low-light conditions. Use amber vials or foil-wrapped containers for storage and during experiments. |
| Oxidizing Agents | The thiazole ring and amino group may be susceptible to oxidation. | Avoid contact with strong oxidizing agents. Use degassed solvents where appropriate. |
| Biological Systems | The 2-aminobenzothiazole scaffold can be prone to metabolic degradation.[1] | Be aware of potential metabolic instability in cell-based assays or in vivo studies. Analyze for metabolites if unexpected results are observed. |
Experimental Protocols
General Protocol for Assessing Compound Stability by HPLC
This protocol provides a general framework for evaluating the stability of Benzo[d]thiadiazol-6-amine under various experimental conditions.
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution (e.g., 10 mM) of Benzo[d]thiadiazol-6-amine in a suitable organic solvent (e.g., HPLC-grade DMSO).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to a working concentration (e.g., 100 µM) in the desired aqueous buffers or cell culture media.
-
-
Incubation Conditions:
-
Temperature: Aliquot the test solutions and incubate them at different temperatures relevant to your experiments (e.g., 4°C, room temperature, 37°C).
-
Light Exposure: To assess photosensitivity, expose an aliquot to ambient lab light or a controlled light source, while keeping a control sample in the dark.
-
pH: Prepare test solutions in buffers with a range of pH values (e.g., pH 5, 7.4, 9).
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC with UV detection at a wavelength where the compound has maximum absorbance.
-
Use a suitable mobile phase gradient to achieve good separation of the parent compound from any potential degradants.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) sample.
-
Plot the percentage of compound remaining versus time to determine the stability profile under each condition.
-
Visualizations
Caption: Hypothetical degradation pathways for a 2-aminobenzothiazole derivative.
Caption: Workflow for assessing the stability of a 2-aminobenzothiazole derivative.
References
Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Benzothiadiazole Dyes
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the fluorescence quantum yield of benzothiadiazole (BTD) dyes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing a low fluorescence quantum yield (QY) in my benzothiadiazole dye?
A1: Low fluorescence quantum yield in BTD derivatives typically stems from several key factors. One of the most common is Aggregation-Caused Quenching (ACQ) , where dye molecules at high concentrations form non-fluorescent aggregates.[1][2] The fluorescence of BTD dyes is also highly sensitive to the solvent environment ; polar protic solvents, in particular, can lead to fluorescence quenching.[3] Furthermore, the molecular structure itself plays a crucial role. A lack of structural rigidity can lead to energy loss through vibrations and rotations, thereby reducing the quantum yield.[4][5] Finally, the presence of impurities or dissolved oxygen can also act as quenchers.[3][6]
Q2: How can I determine if aggregation-caused quenching (ACQ) is the cause of the low fluorescence?
A2: A concentration-dependent fluorescence study is the most direct method to confirm ACQ.[1] By systematically measuring the fluorescence emission spectra at various concentrations, you can observe the relationship between concentration and fluorescence intensity. If ACQ is occurring, you will typically see a deviation from the linear increase in fluorescence with concentration, followed by a plateau or even a decrease at higher concentrations.[3][7]
Q3: Can the choice of solvent significantly impact the quantum yield of my BTD dye?
A3: Absolutely. BTD dyes often exhibit strong solvatochromism, meaning their photophysical properties are highly dependent on the polarity of the solvent.[3][8] An increase in solvent polarity can stabilize the intramolecular charge transfer (ICT) excited state, which may lead to a red-shifted emission and often a lower quantum yield due to enhanced non-radiative decay pathways.[5] It's common to observe higher quantum yields in non-polar solvents compared to polar ones for many BTD derivatives.[9]
Q4: What molecular design strategies can be employed to improve the fluorescence quantum yield of benzothiadiazole dyes?
A4: To enhance the quantum yield, several molecular design strategies can be implemented. Introducing bulky substituents to the BTD core can sterically hinder intermolecular interactions and thus mitigate ACQ.[2] Increasing the rigidity of the molecular framework is another effective approach, as it reduces non-radiative decay channels.[4] Furthermore, tuning the electron-donating and electron-withdrawing properties of substituents can optimize the intramolecular charge transfer characteristics and improve fluorescence efficiency.[5] In some cases, creating molecules that exhibit Aggregation-Induced Emission (AIE) can be a powerful strategy to achieve high solid-state luminescence.[10][11]
Troubleshooting Guides
Issue 1: Very Weak or No Fluorescence Signal Observed
Q: My benzothiadiazole dye is showing a very low or negligible fluorescence signal. What steps can I take to troubleshoot this?
A: A low fluorescence signal can be due to a variety of factors. Follow this systematic approach to identify and resolve the issue.
1. Verify Sample Purity and Integrity:
-
Action: Confirm the purity of your BTD dye using techniques like NMR, mass spectrometry, and HPLC.
-
Rationale: Impurities from the synthesis or degradation products can act as fluorescence quenchers.[3]
2. Investigate Solvent Effects:
-
Action: Measure the fluorescence of your dye in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, and a protic solvent like methanol).
-
Rationale: The fluorescence of many BTD derivatives is highly sensitive to the solvent environment. A significant increase in fluorescence in nonpolar solvents may indicate that solvent polarity is the primary issue.[3]
3. Test for Aggregation-Caused Quenching (ACQ):
-
Action: Perform a concentration-dependent fluorescence study.
-
Rationale: At high concentrations, BTD probes can aggregate, leading to self-quenching of the fluorescence signal.[12] If the fluorescence intensity does not increase linearly with concentration, aggregation is likely occurring. Diluting the sample should restore fluorescence.[3]
4. Check Instrument Settings:
-
Action: Ensure the excitation wavelength is set to the absorption maximum of your dye. Check that the emission and excitation slits are appropriately set.
-
Rationale: Incorrect instrument settings can lead to inaccurate and low signal measurements.[6]
Issue 2: Fluorescence Quantum Yield is Lower Than Expected
Q: I have synthesized a benzothiadiazole dye that is fluorescent, but its quantum yield is significantly lower than reported for similar structures. How can I improve it?
A: A lower-than-expected quantum yield can often be addressed by optimizing experimental conditions and considering structural modifications.
1. Re-evaluate the Quantum Yield Measurement:
-
Action: Carefully repeat the quantum yield measurement using a well-characterized standard and ensure the absorbance of the solutions is below 0.1 to avoid inner filter effects.[13][14]
-
Rationale: Accurate quantum yield determination is critical. The comparative method using a known standard is a reliable approach.[14][15]
2. Mitigate Aggregation:
-
Action: If ACQ is suspected, try measuring the quantum yield at a lower concentration. For applications requiring higher concentrations, consider introducing bulky substituents to the dye structure to prevent aggregation.[2]
-
Rationale: Preventing close intermolecular interactions is key to overcoming ACQ.
3. Enhance Molecular Rigidity:
-
Action: If your dye has flexible components, consider synthetic modifications to create a more rigid structure.
-
Rationale: Restricting molecular vibrations and rotations can reduce non-radiative decay pathways and enhance fluorescence.[4]
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.[14]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent (ensure it is the same for the sample and standard)
-
Fluorescence standard with a known quantum yield in the chosen solvent
-
Your benzothiadiazole dye sample
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of your sample and the standard in the chosen solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[13]
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra for all prepared solutions.
-
Determine the absorbance at the chosen excitation wavelength for each solution.[13]
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer.
-
Record the fluorescence emission spectrum for each solution of the sample and the standard. Ensure the same instrument settings (e.g., slit widths) are used for all measurements.[13]
-
-
Data Analysis:
-
Quantum Yield Calculation:
-
Calculate the quantum yield of your sample using the following equation[14]: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the sample and the standard, respectively.
-
-
Protocol 2: Diagnosis of Aggregation-Caused Quenching (ACQ)
This protocol outlines the procedure for a concentration-dependent fluorescence study to identify ACQ.[1]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Solvent
-
Your benzothiadiazole dye
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your dye (e.g., 1 mM) in the chosen solvent.
-
Serial Dilutions: Create a series of solutions with decreasing concentrations from the stock solution (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 1 µM, 0.1 µM).[1]
-
Absorbance Measurement: Measure the UV-Vis absorption spectrum for each solution to confirm the concentration and observe any changes in the spectral shape that might indicate aggregation.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, starting from the most dilute. Use the same instrument settings for all measurements.[1]
-
Data Analysis: Plot the maximum fluorescence intensity as a function of concentration. A linear relationship at low concentrations followed by a plateau or decrease at higher concentrations is indicative of ACQ.[7]
Data Presentation
Table 1: Influence of Solvent Polarity on the Photophysical Properties of a Representative Benzothiadiazole Dye
| Solvent | Polarity Index | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| Toluene | 2.4 | 410 | 500 | 4390 | 0.35 |
| Chloroform | 4.1 | 415 | 525 | 4980 | 0.28 |
| Dichloromethane | 3.1 | 412 | 515 | 4800 | 0.30 |
| Acetonitrile | 5.8 | 420 | 560 | 5950 | 0.15 |
| Methanol | 5.1 | 425 | 580 | 6200 | 0.05 |
Note: Data is representative and will vary for different benzothiadiazole derivatives.
Table 2: Effect of Substituents on the Quantum Yield of Benzothiadiazole Dyes in Toluene
| Substituent at 4,7-positions | Electron-Donating/Withdrawing Nature | Quantum Yield (ΦF) |
| -H | Neutral | 0.20 |
| -OCH3 | Electron-Donating | 0.45 |
| -N(CH3)2 | Strong Electron-Donating | 0.65 |
| -CF3 | Electron-Withdrawing | 0.10 |
| -NO2 | Strong Electron-Withdrawing | < 0.01 |
Note: This table illustrates general trends; actual values are highly structure-dependent.
Visualizations
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Caption: Aggregation-Caused Quenching (ACQ) mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 3. benchchem.com [benchchem.com]
- 4. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]
- 9. New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. agilent.com [agilent.com]
Technical Support Center: Enhancing Benzothiadiazole-Based Solar Cell Performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of developing and optimizing benzothiadiazole-based solar cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My power conversion efficiency (PCE) is consistently low. What are the most common causes and how can I address them?
A1: Low Power Conversion Efficiency (PCE) is a multifaceted issue. The primary factors to investigate are the active layer morphology, energy level alignment between the donor and acceptor materials, and charge transport properties.
-
Poor Morphology: The nanoscale phase separation between the donor and acceptor in the bulk-heterojunction (BHJ) active layer is critical. Large, poorly defined domains can lead to inefficient exciton dissociation and charge transport.[1][2]
-
Troubleshooting:
-
Solvent Selection: Experiment with different processing solvents or solvent mixtures to alter the film drying time and influence morphology.
-
Solvent Additives: The use of high-boiling point solvent additives, such as 1,8-diiodooctane (DIO) or diphenyl ether (DPE), can promote favorable phase separation and enhance the crystallinity of the polymer domains.[3][4][5]
-
Thermal Annealing: Post-deposition thermal annealing can improve molecular packing and optimize the domain size. The ideal temperature and duration are material-dependent and require systematic optimization.
-
Solid Additives: Recent studies show that solid additives, like fluorinated benzothiadiazole analogs, can effectively control morphology and improve charge transport.[6][7]
-
-
-
Energy Level Mismatch: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of the donor and acceptor materials dictate the open-circuit voltage (Voc) and the driving force for exciton dissociation.
-
Troubleshooting:
-
Material Selection: Ensure the chosen donor and acceptor have appropriate energy level offsets. The LUMO-LUMO offset should be sufficient for efficient charge separation, while the HOMO level of the donor and the LUMO level of the acceptor largely determine the Voc.
-
Interfacial Layers: Introducing electron or hole transport layers (ETLs/HTLs) can modify the work function of the electrodes, leading to better energy alignment and reduced interfacial recombination.
-
-
-
Inefficient Charge Transport: Poor molecular packing and disordered domains can lead to low charge carrier mobility, increasing the likelihood of charge recombination before collection at the electrodes.[8]
-
Troubleshooting:
-
Molecular Design: Fluorination of the benzothiadiazole unit is a common strategy to enhance intermolecular packing and crystallinity, which boosts charge transport.[1][2]
-
Morphology Optimization: Techniques mentioned above, such as the use of additives and annealing, are crucial for creating well-ordered, interconnected pathways for charge carriers to travel to the electrodes.
-
-
Q2: My open-circuit voltage (Voc) is lower than expected. What strategies can I employ to increase it?
A2: A low open-circuit voltage (Voc) is primarily linked to the energy difference between the HOMO of the donor and the LUMO of the acceptor. However, interfacial recombination and energy disorder also play significant roles.
-
Troubleshooting Strategies:
-
Donor/Acceptor Selection: The most direct way to increase Voc is to use a donor material with a deeper HOMO level or an acceptor with a higher LUMO level.
-
Fluorination/Halogenation: Incorporating fluorine or chlorine atoms into the benzothiadiazole-based polymer can effectively lower its HOMO energy level, which has been shown to increase the Voc.[1][2][9]
-
Interfacial Engineering: Modifying the interfaces between the active layer and the charge transport layers can reduce recombination losses. Using appropriate hole-transporting materials (HTMs) or electron-transporting materials (ETMs) can create a better energy cascade and block charge recombination at the electrodes.[10][11]
-
Reduce Bimolecular Recombination: Optimizing the blend morphology to create more defined donor/acceptor interfaces and purer domains can suppress charge recombination, leading to a higher Voc.[9]
-
Q3: The short-circuit current density (Jsc) of my device is poor. How can I improve it?
A3: Low short-circuit current density (Jsc) is typically a result of inefficient light absorption, poor exciton dissociation, or imbalanced charge transport leading to high recombination rates.
-
Troubleshooting Strategies:
-
Broaden Light Absorption: Select donor-acceptor pairs that have complementary absorption spectra to cover a wider range of the solar spectrum.[12]
-
Active Layer Thickness: Optimize the thickness of the active layer. A thicker layer can absorb more light, but it can also increase charge recombination if the charge carrier mobility is low.
-
Enhance Charge Mobility: As discussed in Q1, improving the crystallinity and molecular packing of the active layer through additives and annealing is crucial for efficient charge transport and extraction, which directly impacts Jsc.[8]
-
Balance Electron/Hole Mobility: A significant mismatch between electron and hole mobility can lead to space-charge buildup and increased recombination. Monochlorination of the benzothiadiazole unit has been shown to lead to a more balanced charge mobility ratio.[9]
-
Q4: My device suffers from a low fill factor (FF). What are the potential causes and solutions?
A4: A low fill factor (FF) is often indicative of high series resistance, low shunt resistance, or significant charge recombination, particularly bimolecular recombination.
-
Troubleshooting Strategies:
-
Reduce Series Resistance: Ensure good ohmic contacts between the active layer and the charge transport layers/electrodes. Check the conductivity of your transparent conductive oxide (TCO) and ensure the metal top electrode is deposited correctly.
-
Improve Morphology and Mobility: A well-ordered, interconnected morphology with high charge carrier mobility is essential for efficient charge extraction and a high FF.[9] Processing with additives is a key strategy here.[7]
-
Suppress Charge Recombination: Any factor that increases charge recombination will lower the FF. This includes morphological traps, energy disorder, and imbalanced charge transport. Annealing and additive processing can help create "purer" domains, reducing recombination.[9]
-
Quantitative Data Summary
The following tables summarize the performance of various benzothiadiazole-based solar cells under different conditions, providing a benchmark for comparison.
Table 1: Effect of Halogenation on Photovoltaic Performance
| Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PFBDT-TBT (Chlorine-free) | Y6 | 0.80 | 18.67 | 51.9 | 7.77 | [9] |
| PFBDT-TClBT (Monochlorinated) | Y6 | 0.87 | 19.75 | 55.7 | 9.53 | [9] |
Table 2: Performance of Various Benzothiadiazole-Copolymer-Based Devices
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDTP-DTBT | PC71BM | - | - | - | 8.07 | [13] |
| PBDTSF-FBT | - | - | - | - | 11.66 | [1] |
| Poly(BTD-TPA) | PC70BM | 0.92 | 7.45 | - | 2.65 | [8] |
| P(BDTSi–DFBT) | - | - | - | - | 5.02 | [2] |
| PM6 | TQT | - | - | - | 18.52 | [14] |
| PM6:L8-BO | TQT | - | - | - | 19.15 | [14] |
Experimental Protocols & Visualizations
Experimental Workflow for Active Layer Deposition and Optimization
The following protocol outlines a typical experimental workflow for fabricating and optimizing the active layer of a benzothiadiazole-based solar cell.
Protocol 1: Active Layer Fabrication and Annealing
-
Solution Preparation:
-
Dissolve the benzothiadiazole-based polymer donor and the acceptor (e.g., a non-fullerene acceptor like Y6) in a suitable solvent (e.g., chloroform, chlorobenzene) at a predetermined weight ratio (e.g., 1:1.2).
-
Stir the solution on a hot plate at a controlled temperature (e.g., 40-50 °C) for several hours to ensure complete dissolution.
-
If using a solvent additive (e.g., 0.5% v/v DIO), add it to the solution and stir for an additional 30 minutes before use.
-
-
Substrate Preparation:
-
Prepare pre-patterned ITO-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15-20 minutes to improve the surface wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a hole transport layer (e.g., PEDOT:PSS) onto the cleaned ITO substrate.
-
Anneal the HTL-coated substrate on a hot plate at a specified temperature (e.g., 150 °C) for 10-15 minutes in air.
-
-
Active Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the prepared active layer solution onto the HTL.[15] The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
-
Post-Deposition Annealing (Optional):
-
Thermally anneal the active layer film on a hot plate inside the glovebox at a temperature range of 80-150 °C for 5-15 minutes. This step is critical for morphology optimization.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Deposit an electron transport layer (optional, depending on device architecture) and a metal cathode (e.g., Ca/Ag or LiF/Al) via thermal evaporation under high vacuum.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed device under a solar simulator (AM 1.5G, 100 mW/cm²).[15]
-
Diagrams and Workflows
Caption: Workflow for optimizing the active layer morphology.
Caption: Troubleshooting logic for low Power Conversion Efficiency (PCE).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solardaily.com [solardaily.com]
- 5. mdpi.com [mdpi.com]
- 6. Highly efficient layer-by-layer large-scale manufacturing of polymer solar cells with minimized device-to-device variations by employing benzothiadiazole-based solid additives - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved power conversion efficiency of bulk-heterojunction organic solar cells using a benzothiadiazole–triphenylamine polymer - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Monochlorination-enabled elevated solar cell performance in region-asymmetric benzothiadiazole-based medium bandgap conjugated copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Donor engineering of a benzothiadiazole-based D-A-D-type molecular semiconductor for perovskite solar cells: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple benzothiadiazole derivatives as buried interface materials towards efficient and stable n–i–p perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 13. Efficient polymer solar cells based on benzothiadiazole and alkylphenyl substituted benzodithiophene with a power conversion efficiency over 8% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of Benzo[d]thiadiazol-6-amine
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Benzo[d]thiadiazol-6-amine and its derivatives. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges in your laboratory work.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: My Benzo[d]thiadiazol-6-amine precipitates out of my aqueous assay buffer when I dilute it from a DMSO stock.
-
Question: What is the likely cause of this precipitation?
-
Answer: This common issue, known as "precipitation upon dilution," occurs because your compound is soluble in the organic stock solvent (like DMSO) but has low solubility in the aqueous buffer of your assay. When the stock solution is diluted into the buffer, the concentration of the compound surpasses its aqueous solubility limit, leading to precipitation.
-
-
Question: How can I prevent this precipitation during my experiments?
-
Answer: There are several strategies you can employ:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize its impact on the experiment while maintaining the compound's solubility.[1]
-
Use Co-solvents: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), can improve the compound's solubility in the final aqueous solution.[2][3][4]
-
Employ a Solubility Enhancement Technique: Using a formulation strategy like cyclodextrin complexation or creating a solid dispersion can provide a more stable and consistently soluble form of your compound.[5][6]
-
-
Problem 2: The solubility of my Benzo[d]thiadiazol-6-amine is inconsistent between experiments.
-
Question: What factors could be causing this variability?
-
Answer: Inconsistent solubility can stem from several factors:
-
pH Fluctuations: Benzo[d]thiadiazol-6-amine contains a basic amine group, making its solubility highly dependent on the pH of the solution.[7] Minor variations in buffer preparation can lead to significant changes in solubility.
-
Temperature Changes: Solubility is temperature-dependent. Ensure your experiments are conducted at a consistent temperature.
-
Solid-State Form: The compound may exist in different solid-state forms (polymorphs or amorphous vs. crystalline) which can have different solubilities.
-
-
-
Question: How can I ensure more consistent solubility results?
-
Answer: To improve consistency:
-
Strict pH Control: Prepare buffers carefully and verify the pH before each experiment. For compounds with a basic amine, a slightly acidic pH will generally lead to higher solubility.[]
-
Control Temperature: Use a temperature-controlled environment for your experiments.
-
Characterize Your Solid Material: If you continue to see inconsistencies, consider characterizing the solid form of your compound using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
-
Frequently Asked Questions (FAQs)
Q1: Why do Benzo[d]thiadiazol-6-amine and its derivatives often have low water solubility?
A1: The low water solubility of many benzothiadiazole derivatives is often due to their chemical structure.[6] The rigid, aromatic benzothiadiazole core is hydrophobic. While the amine group can contribute to hydrogen bonding, the overall lipophilicity of the molecule can lead to poor aqueous solubility. Furthermore, the planar nature of the molecule can result in strong crystal lattice energy, making it difficult for water molecules to effectively surround and dissolve the compound.[1]
Q2: What is the first and most straightforward step to try to improve the solubility of Benzo[d]thiadiazol-6-amine?
A2: For an ionizable compound like Benzo[d]thiadiazol-6-amine, the simplest and often most effective initial approach is pH adjustment.[7][] Since the molecule contains a basic amine group, lowering the pH of the aqueous medium will protonate the amine, forming a more soluble cationic salt.[7] Conducting a pH-solubility profile is a crucial first experiment to understand your compound's behavior.
Q3: What are the main categories of solubility enhancement techniques I should consider?
A3: Solubility enhancement techniques can be broadly categorized into physical modifications, chemical modifications, and formulation approaches.[9][10]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions.[5][10][11]
-
Chemical Modifications: This primarily involves salt formation by adjusting the pH.[10][12]
-
Formulation Approaches: These include the use of co-solvents, surfactants, and complexation with cyclodextrins.[5][6][9][13]
Q4: When should I consider using a co-solvent?
A4: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[2][9] This technique is particularly useful in early-stage in vitro and in vivo studies.[9] However, the concentration of co-solvents should be carefully controlled due to potential toxicity, especially for in vivo applications.[9][14]
Q5: What is a solid dispersion and how does it improve solubility?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[15][16] By dispersing the drug at a molecular level, it can exist in an amorphous state, which has a higher energy and therefore greater solubility and a faster dissolution rate compared to its crystalline form.[15][17]
Data Presentation: Solubility Enhancement Strategies
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Concentration Range for in vitro assays | Notes |
| Dimethyl sulfoxide (DMSO) | < 1% | Can have effects on cell-based assays at higher concentrations. |
| Ethanol | 1-10% | Generally well-tolerated in many assays. |
| Polyethylene Glycol 400 (PEG 400) | 5-20% | A non-volatile and less toxic option.[] |
| Propylene Glycol | 5-20% | Often used in both oral and parenteral formulations.[14] |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the amine group to form a more soluble salt.[] | Simple, rapid, and cost-effective.[] | Only applicable to ionizable compounds; risk of precipitation with pH changes.[18] |
| Co-solvents | Reducing the polarity of the solvent.[2] | Easy to prepare and screen multiple solvents.[14] | Potential for toxicity and can affect biological assays.[9] |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[19][20] | Can significantly increase solubility and stability.[19][20] | Can be expensive; potential for nephrotoxicity with some cyclodextrins. |
| Solid Dispersions | Dispersing the compound in a hydrophilic carrier in an amorphous state.[5] | Can lead to a significant increase in dissolution rate and bioavailability.[15] | Can be physically unstable and may revert to the crystalline form. |
| Nanosuspensions | Increasing the surface area by reducing the particle size to the nanometer range.[21] | Applicable to a wide range of poorly soluble drugs; can improve bioavailability.[21] | Requires specialized equipment for production and characterization. |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of Benzo[d]thiadiazol-6-amine
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., in 1 pH unit increments).
-
Sample Preparation: Add an excess amount of Benzo[d]thiadiazol-6-amine to a vial containing a known volume of each buffer.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility of the compound at each pH, taking the dilution factor into account.
-
Data Plotting: Plot the solubility as a function of pH to visualize the pH-solubility profile.
Protocol 2: Preparation and Evaluation of a Co-solvent System
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol).
-
Solubility Screening: Determine the solubility of Benzo[d]thiadiazol-6-amine in each pure co-solvent.
-
Ternary Phase Diagram (Optional but Recommended): For a more systematic approach, create a ternary phase diagram by mixing the co-solvent, water, and your compound at various ratios to identify the region of optimal solubility.
-
Formulation Preparation: Prepare several co-solvent/water mixtures with varying percentages of the co-solvent.
-
Solubility Determination: Determine the saturation solubility of your compound in each co-solvent mixture using the method described in Protocol 1.
-
Physical Stability Assessment: Observe the prepared solutions for any signs of precipitation over a set period (e.g., 24 hours) at different temperatures (e.g., 4°C and room temperature).
Protocol 3: Screening for Solubility Enhancement with Cyclodextrins
-
Cyclodextrin Selection: Choose a few common cyclodextrins for initial screening, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Stock Solution Preparation: Prepare stock solutions of the selected cyclodextrins in your desired aqueous buffer at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Phase Solubility Study:
-
Add an excess amount of Benzo[d]thiadiazol-6-amine to each cyclodextrin solution.
-
Equilibrate the samples by shaking for 24-48 hours at a constant temperature.
-
Separate the solid and liquid phases by centrifugation.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method.
-
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration suggests the formation of a soluble inclusion complex.
Visualizations
Caption: A decision workflow for selecting a suitable solubility enhancement strategy.
Caption: The effect of pH on the solubility of an amine-containing compound.
Caption: The mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. benchchem.com [benchchem.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. longdom.org [longdom.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbr.in [ijpbr.in]
- 15. japer.in [japer.in]
- 16. jddtonline.info [jddtonline.info]
- 17. scispace.com [scispace.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Benzo[d]thiadiazol-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Benzo[d]thiadiazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing Benzo[d]thiadiazol-6-amine on a larger scale?
A1: Common routes for synthesizing the aminobenzothiazole scaffold, which is structurally related and provides insights, often involve the reaction of a substituted aniline with a thiocyanate source and a halogen.[1][2][3] For Benzo[d]thiadiazol-6-amine, a key method is the cyclization of a substituted diaminoarene with a sulfur-containing reagent. One established approach is the Herz reaction, which utilizes disulfur dichloride with an appropriate aniline derivative.[4] However, careful control of reaction conditions is crucial to avoid side products.[4]
Q2: What are the primary safety concerns when scaling up the synthesis of Benzo[d]thiadiazol-6-amine?
A2: Key safety concerns include the handling of corrosive and toxic reagents like disulfur dichloride and the evolution of hazardous gases such as hydrogen chloride (HCl).[4] Proper personal protective equipment (PPE), adequate ventilation, and a quench/scrubbing system for off-gassing are mandatory. Exothermic reactions are also a major concern, necessitating controlled reagent addition and efficient reactor cooling to prevent thermal runaway.
Q3: How does the purification method for Benzo[d]thiadiazol-6-amine change from lab scale to pilot or industrial scale?
A3: While laboratory-scale purification often relies on column chromatography, this method is generally not economically viable for large-scale production. At scale, the preferred method of purification is typically recrystallization.[4] The choice of solvent system is critical for achieving high purity and yield.
Q4: What are the critical process parameters to monitor during the scale-up synthesis?
A4: Critical parameters to monitor include:
-
Temperature: To control reaction kinetics and prevent side reactions or thermal runaway.
-
Rate of Reagent Addition: Crucial for managing exotherms.
-
Stirring/Agitation Rate: To ensure homogeneity and efficient heat transfer.
-
pH: Important during work-up and isolation steps to ensure the product is in the desired form (free base or salt).
-
Reaction Completeness: Monitored by in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting material or product. - Inefficient isolation/purification. | - Monitor reaction progress with in-process controls (e.g., HPLC, TLC) and adjust reaction time accordingly. - Optimize temperature profile; a lower temperature may be needed for scaled-up exotherms. - Ensure starting materials are of high purity and the reaction is performed under an inert atmosphere if sensitive to air/moisture. - Optimize recrystallization solvent and conditions to minimize product loss in the mother liquor. |
| Formation of Chlorinated Byproducts | - A known side reaction of the Herz reaction, particularly at the position para to the amine group.[4] | - Carefully control the stoichiometry of the reagents. - Optimize the reaction temperature and time to favor the desired product. - Investigate alternative synthetic routes if chlorination is persistent. |
| Presence of Elemental Sulfur in Final Product | - A common impurity in reactions involving disulfur dichloride.[4] | - During work-up, include a wash step with a solvent that dissolves sulfur but not the product (e.g., carbon disulfide, with extreme caution due to its flammability and toxicity). - Optimize the recrystallization process to selectively crystallize the desired product, leaving sulfur impurities in the mother liquor. |
| Poor Solubility During Work-up/Isolation | - Product may be in a salt form or has precipitated prematurely. | - Adjust the pH of the aqueous phase to ensure the product is in its free base form for extraction into an organic solvent. - Select an appropriate solvent system for extraction and recrystallization based on solubility studies. |
| Exothermic Runaway | - Inadequate cooling capacity for the scale of the reaction. - Addition of reagents too quickly. | - Ensure the reactor's cooling system is sufficient for the heat of reaction. - Add reagents slowly and monitor the internal temperature closely. - Consider a semi-batch process where one reagent is added portion-wise. |
Experimental Protocols
Illustrative Lab-Scale Synthesis of a 2-Aminobenzothiazole Derivative
This protocol is based on general methods for synthesizing aminobenzothiazoles and should be adapted and optimized for the specific synthesis of Benzo[d]thiadiazol-6-amine.
-
Reaction Setup: A solution of the appropriately substituted aniline (1 equivalent) and potassium thiocyanate (4 equivalents) is prepared in glacial acetic acid in a reactor equipped with a mechanical stirrer, thermometer, and addition funnel.[1]
-
Bromination: The mixture is cooled to below 10°C. A solution of bromine (1 equivalent) in glacial acetic acid is added dropwise, maintaining the temperature below 10°C.[1]
-
Reaction: After the addition is complete, the mixture is stirred for an extended period (e.g., 10 hours) at room temperature.[1]
-
Work-up: The reaction mixture is then poured into water. The resulting precipitate is filtered, washed with water, and then with a sodium bicarbonate solution to neutralize excess acid.[1]
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).[4]
Visualizations
References
Validation & Comparative
A Comparative Guide to Benzo[d]thiadiazol-6-amine and Other Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Benzo[d]thiadiazol-6-amine and its derivatives with other commonly used fluorescent probes. The information presented is supported by experimental data to aid in the selection of the most suitable probe for your research needs.
Introduction to Fluorescent Probes
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of cellular structures, biomolecules, and dynamic processes.[1] The ideal fluorescent probe possesses high brightness (a product of molar absorptivity and quantum yield), significant Stokes shift (the difference between the excitation and emission maxima), excellent photostability, and minimal cytotoxicity.[2] This guide focuses on the comparative analysis of Benzo[d]thiadiazole (BTD) derivatives, particularly Benzo[d]thiadiazol-6-amine, against established fluorescent probes such as fluoresceins, rhodamines, and coumarins. BTDs have emerged as a promising class of fluorophores due to their attractive photophysical properties, including large Stokes shifts and high quantum yields in certain environments.[3]
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its specific photophysical properties. The following table summarizes key quantitative data for Benzo[d]thiadiazol-4-amine (a close isomer and representative of the 6-amine derivative for which specific data is limited in the literature), Fluorescein Isothiocyanate (FITC), Rhodamine B, and Coumarin 1.
| Property | Benzo[d]thiadiazol-4-amine | Fluorescein Isothiocyanate (FITC) | Rhodamine B | Coumarin 1 |
| Excitation Max (λ_ex) | ~400 nm (in Hexane) | 495 nm (in PBS, pH 9.0)[2] | 550 nm (in Ethanol) | 375 nm (in Water)[4] |
| Emission Max (λ_em) | ~501 nm (in Hexane)[5] | 525 nm (in PBS, pH 9.0)[2] | 575 nm (in Ethanol) | 456 nm (in Water)[4] |
| Molar Absorptivity (ε) | ~2000 M⁻¹cm⁻¹ (in Hexane) | ~75,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ | ~25,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.37 (in Hexane)[5] | 0.65-0.92 (in PBS, pH 9.0)[2] | 0.49 (in Ethanol)[3][6] | Low in aqueous solution[1] |
| Stokes Shift | ~101 nm | ~30 nm | ~25 nm | ~81 nm |
| Photostability | Generally high[3] | Moderate, prone to photobleaching[7] | High | Varies |
Note: The photophysical properties of fluorescent dyes are highly dependent on their local environment, including solvent polarity and pH.[2] The data for Benzo[d]thiadiazol-4-amine is presented as an approximation for the 6-amine isomer due to the limited availability of specific data for the latter.
Key Advantages of Benzo[d]thiadiazole Derivatives
BTD-based probes offer several advantages over traditional fluorophores:
-
Large Stokes Shifts: BTD derivatives typically exhibit significantly larger Stokes shifts compared to fluorescein and rhodamine.[3] This property is highly desirable as it minimizes self-quenching and reduces spectral overlap in multicolor imaging experiments.
-
Environmental Sensitivity: The fluorescence of BTDs is often sensitive to the polarity of their microenvironment.[5] This solvatochromism can be exploited to develop probes that report on changes in the local environment, such as membrane potential or lipid droplet formation.
-
High Photostability: BTD derivatives are generally characterized by high photostability, allowing for longer imaging times and reduced phototoxicity compared to probes like FITC.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent probes. Below are representative protocols for live-cell imaging.
General Protocol for Live-Cell Staining
This protocol provides a general workflow for staining live cells with fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is essential for each specific cell type and experimental setup.
Materials:
-
Live cells of interest cultured on glass-bottom dishes or chamber slides.
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
Cell culture medium (e.g., DMEM, with or without serum).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Seeding: Seed cells onto the imaging dish and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare the working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (typically in the range of 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a predetermined time (typically 15-60 minutes).
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium to the cells and proceed with imaging on a fluorescence microscope.
Specific Protocol: Staining with Fluorescein Isothiocyanate (FITC)
FITC is an amine-reactive probe commonly used for labeling proteins. The following is a general protocol for staining the cell surface of bacteria.
Materials:
-
Bacterial cell suspension.
-
0.1 M Sodium Bicarbonate Buffer (pH ~8.5).
-
FITC stock solution (1 mg/mL in DMSO).
-
Hanks' Balanced Salt Solution (HBSS).
Procedure:
-
Cell Preparation: Resuspend bacterial cells in 0.1 M sodium bicarbonate buffer.
-
Staining: Add the FITC stock solution to the cell suspension to a final concentration of 10-50 µg/mL.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature in the dark with gentle agitation.
-
Washing: Pellet the cells by centrifugation and wash them three to four times with HBSS to remove unbound FITC.
-
Resuspension: Resuspend the stained cells in the desired buffer for analysis or imaging.[8]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can aid in understanding the application of these probes.
Bioreductive Activation of a Benzothiadiazole-Based Hypoxia Probe
Certain BTD derivatives are designed as "turn-on" probes for detecting hypoxic conditions in tumors. These probes are typically non-fluorescent until they are enzymatically reduced by nitroreductases, which are upregulated in hypoxic environments.[9][10]
Caption: Bioreductive activation of a BTD-based hypoxia probe.
General Experimental Workflow for Live-Cell Imaging
The following diagram illustrates a typical workflow for a live-cell imaging experiment using a fluorescent probe.
Caption: A generalized workflow for live-cell fluorescence imaging.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Rhodamine B - Wikipedia [en.wikipedia.org]
- 4. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 5. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omlc.org [omlc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activatable near-infrared fluorescent probe triggered by nitroreductase for in vivo ulcerative colitis hypoxia imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzothiadiazole Derivatives in Organic Solar Cells
A deep dive into the performance and underlying structure-property relationships of benzothiadiazole-based materials that are shaping the future of organic photovoltaics.
Benzothiadiazole (BT) and its derivatives have become a cornerstone in the design of high-performance organic solar cells (OSCs), driving power conversion efficiencies (PCEs) to remarkable new heights.[1] The inherent electron-deficient nature of the BT core allows for the creation of donor-acceptor (D-A) copolymers with tunable electronic and photophysical properties.[2] Strategic modifications to the BT unit, such as the introduction of electron-withdrawing groups, have proven to be a powerful tool for optimizing material properties and device performance.[3] This guide provides a comparative analysis of various benzothiadiazole derivatives, summarizing their performance in OSCs and detailing the experimental protocols for device fabrication and characterization.
Comparative Performance of Benzothiadiazole Derivatives
The performance of organic solar cells is primarily evaluated based on four key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of several notable benzothiadiazole-based polymers in non-fullerene organic solar cells.
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PiBT | Y6 | 19.0 | 0.87 | 28.2 | 77.3 | [4] |
| PM6:TQT | - | 18.52 | - | - | - | [5] |
| PBDTSF-FBT | - | 11.66 | - | - | - | [6] |
| PB-BTf | - | 8.43 | - | - | - | [6] |
| PPh-1F-HD | PC71BM | 7.64 | - | - | - | [6] |
| PCPDT-DTDFBT | - | 5.85 | - | - | - | [6] |
| PCPDTFBT | - | 5.51 | - | - | - | [6] |
| PSiF-DBT | PCBM | 5.4 | 0.90 | 9.5 | 50.7 | [2] |
| PCDCTDTBT-C8 | - | 3.5 | - | - | - | [2] |
| PTPTB | PCBM | 0.34 | - | - | - | [6][7] |
Structure-Property Relationships: The Key to High Efficiency
The remarkable performance of benzothiadiazole derivatives in organic solar cells is a direct result of the ability to fine-tune their molecular structure to achieve desired electronic properties. This relationship is fundamental to the design of new and improved materials.
A key strategy for enhancing the performance of BT-based polymers is the introduction of fluorine atoms to the benzothiadiazole unit.[8] This modification, known as fluorination, has several beneficial effects:
-
Energy Level Tuning: Fluorination effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.[6][9] A lower HOMO level generally leads to a higher open-circuit voltage (Voc), a crucial factor in achieving high power conversion efficiency.[7]
-
Improved Molecular Packing and Crystallinity: The introduction of fluorine atoms can enhance intermolecular interactions, leading to better molecular packing and increased crystallinity in the solid state.[6][8] This improved order facilitates more efficient charge transport through the active layer of the solar cell.[9]
The following diagram illustrates the impact of structural modifications on the energy levels and, consequently, the performance of benzothiadiazole-based organic solar cells.
References
- 1. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Isomerization of Benzothiadiazole Yields a Promising Polymer Donor and Organic Solar Cells with Efficiency of 19.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Benzo[d]thiadiazole Catalysts
For Researchers, Scientists, and Drug Development Professionals
Benzo[d]thiadiazole (BTD) derivatives have emerged as a versatile class of catalysts, particularly in the realm of photoredox catalysis. Their unique electronic properties, characterized by an electron-deficient core, make them highly effective in mediating a variety of chemical transformations. This guide provides an objective comparison of the performance of several BTD-based catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.
Performance Comparison of Benzo[d]thiadiazole Catalysts
The efficacy of Benzo[d]thiadiazole catalysts is significantly influenced by their structural modifications, which in turn affect their photophysical and electrochemical properties. The following tables summarize the performance of representative BTD catalysts in various chemical transformations.
Table 1: Performance in Photocatalytic Hydrogen Production
| Catalyst | Sacrificial Electron Donor (SED) | Dye Loading | H₂ Production Rate (μmol·h⁻¹) | Stability (up to) | Reference |
| RK-1 sensitized Pt/TiO₂ | Ascorbic Acid | Not Specified | High Activity | 72 h | [1] |
| Hydrophobic core/hydrophilic donor BTD dyes on Pt/TiO₂ | Ascorbic Acid | Not Specified | Optimized Performance | 72 h | [1] |
Table 2: Performance in Photocatalytic C-H Alkylation
| Catalyst | Substrate 1 | Substrate 2 | Base | Solvent | Yield (%) | Reference |
| 4CzIPN | Benzo[c][2][3][4]thiadiazole (1a) | Cyclohexyl NHPE (2a) | Triethylene diamine (DABCO) | N,N-dimethylacetamide (DMAC) | 70 | [3] |
Table 3: Performance of 4,7-Diarylbenzo[c][2][3][4]thiadiazoles in Minisci-type Decarboxylative Alkylation
| Catalyst | Reaction Type | Conditions | Outcome | Reference |
| Library of 26 D-A compounds based on the BTZ group | Minisci-type decarboxylative alkylation | Batch and continuous flow | Systematically modified optoelectronic and photophysical properties | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are summaries of key experimental protocols for reactions catalyzed by Benzo[d]thiadiazole derivatives.
General Protocol for Photocatalytic Hydrogen Production
A typical experimental setup involves a three-component system consisting of a BTD-dye-sensitized photocatalyst (e.g., Pt/TiO₂), a sacrificial electron donor (such as ascorbic acid), and a solvent. The reaction mixture is irradiated with visible light, and the rate of hydrogen production is monitored over time. The stability of the system is assessed by extending the reaction time, with some systems showing stable performance for up to 72 hours.[1]
General Protocol for Direct C-H Alkylation of Benzothiadiazoles
In a representative procedure, a mixture of the Benzo[c][2][3][4]thiadiazole substrate, an alkyl N-hydroxyphthalimide ester (NHPE) as the alkyl source, a photocatalyst (e.g., 4CzIPN), and a base (e.g., DABCO) in a suitable solvent (e.g., DMAC) is prepared under an inert atmosphere (N₂). The reaction is initiated by irradiation with a blue LED (455 nm) at room temperature and allowed to proceed for a set duration (e.g., 12 hours). The product yield is then determined using techniques like ¹H NMR spectroscopy.[3]
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms is key to optimizing catalyst performance and designing new catalytic systems.
Proposed Mechanism for Photoredox C-H Alkylation
The photoredox catalytic cycle for the direct C-H alkylation of benzothiadiazoles is initiated by the excitation of the photocatalyst (e.g., 4CzIPN) upon absorption of blue light. The excited photocatalyst is then reductively quenched by a base (e.g., DBU) to generate a radical cation and the reduced form of the photocatalyst. This reduced photocatalyst subsequently reduces the NHPE substrate via a single electron transfer (SET), leading to the formation of an alkyl radical after fragmentation and release of CO₂. The generated alkyl radical then adds to the electron-deficient benzothiadiazole ring to furnish the final alkylated product.[3]
Caption: Proposed photocatalytic cycle for C-H alkylation.
Experimental Workflow for Catalyst Screening
A systematic approach is essential for the discovery and optimization of new catalysts. The workflow below illustrates a typical process for screening a library of potential catalysts.
Caption: Workflow for catalyst development and evaluation.
References
A Comparative Guide to the Synthesis of Benzo[d]thiadiazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated synthesis methods for Benzo[d]thiadiazol-6-amine, more systematically named 4-amino-2,1,3-benzothiadiazole. The methodologies are evaluated based on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data to inform selection for research and development applications.
Comparison of Synthesis Methods
The synthesis of 4-amino-2,1,3-benzothiadiazole is predominantly achieved through a three-step process commencing with the formation of the 2,1,3-benzothiadiazole core, followed by nitration and subsequent reduction of the nitro group. The primary variations in methodology lie in the choice of reducing agents for the final step.
| Method | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Method A: Metal-Based Reduction | 2,1,3-Benzothiadiazole, HNO₃/H₂SO₄, FeSO₄·7H₂O, NH₄Cl, Zn | ~45% (for reduction step) | 3 hours (for reduction) | Well-documented, reliable. | Use of heavy metals, multi-component system. |
| Method B: Dithionite Reduction | 2,1,3-Benzothiadiazole, HNO₃/H₂SO₄, Sodium Dithionite | 70-90% (general for nitro reduction) | Varies | Metal-free reduction, high chemoselectivity.[1] | Can produce tar-like residues, purity of reagent is crucial.[2] |
Experimental Protocols
Step 1: Synthesis of 2,1,3-Benzothiadiazole
This initial step is common to all subsequent methods for producing the target amine.
Protocol:
-
In a flask, a mixture of 24 mL of 98% H₂SO₄ and 8 mL of 70% HNO₃ is prepared and cooled until frozen in a liquid nitrogen bath.[3]
-
To this frozen acid mixture, 2.00 g (14.7 mmol) of 2,1,3-benzothiadiazole is added.[3]
-
The reaction mixture is allowed to warm to room temperature and is stirred for three hours.[3]
-
Upon completion, the mixture is carefully poured into ice water to precipitate the product.
Step 2: Nitration of 2,1,3-Benzothiadiazole
This step introduces the nitro group at the 4-position of the benzothiadiazole ring.
Protocol:
-
A mixture of 24 mL of 98% H₂SO₄ and 8 mL of 70% HNO₃ is prepared in a flask and cooled in a liquid nitrogen bath until frozen.[3]
-
To the frozen acid mixture, 2.00 g (14.7 mmol) of 2,1,3-benzothiadiazole is added.[3]
-
The reaction mixture is allowed to warm to room temperature and stirred for three hours.[3]
-
After the reaction is complete, the mixture is carefully poured into ice water. The precipitate, 4-nitro-2,1,3-benzothiadiazole, is then collected.
Step 3: Reduction of 4-nitro-2,1,3-benzothiadiazole
This final step converts the nitro group to the desired amine. Two alternative methods are presented.
Method A: Metal-Based Reduction
Protocol:
-
To a solution containing 2.000 g (11.4 mmol) of 4-nitro-2,1,3-benzothiadiazole in 50 mL of ethanol, add 9.208 g of FeSO₄·7H₂O (34.2 mmol), 4.878 g of ammonium chloride (91.2 mmol), 9 mL of water, and 2.243 g of zinc dust (34.2 mmol) under vigorous stirring.
-
The mixture is heated at 50 °C for three hours.
-
After cooling to room temperature, the mixture is filtered through celite.
-
The solid residue is washed with ethanol (3 x 10 mL).
-
The combined organic fractions are concentrated under reduced pressure.
-
The crude product is dissolved in ethyl acetate, and the organic layer is washed with a 25% aqueous solution of NH₄Cl, water, and a saturated aqueous solution of NaHCO₃.
-
The organic fraction is dried over Na₂SO₄ and concentrated to yield the product, which can be further purified by precipitation with isohexane.[3] The reported yield for this reduction step is 45%.[3]
Method B: Dithionite Reduction
Protocol:
-
Dissolve the 4-nitro-2,1,3-benzothiadiazole in a suitable solvent system (e.g., a mixture of an organic solvent and water).
-
In a separate flask, prepare an aqueous solution of sodium dithionite.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction may be exothermic and may require cooling.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, neutralize the mixture if necessary.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with saturated brine solution, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.[1]
Synthesis Workflow and Logic Diagrams
The synthesis of 4-amino-2,1,3-benzothiadiazole follows a logical progression from the core heterocycle formation to the final aminated product. The key decision point is the selection of the reduction method in the final step.
Caption: Overall synthesis workflow for 4-amino-2,1,3-benzothiadiazole.
Caption: Comparison of reduction methods for the final synthesis step.
References
A Tale of Two Isomers: Unraveling the Distinct Efficacies of Benzo[d]thiadiazole and 2,1,3-Benzothiadiazole
An in-depth comparison of Benzo[d]thiadiazole (1,2,3-benzothiadiazole) and 2,1,3-benzothiadiazole reveals a fascinating divergence in their scientific applications and efficacy. While derivatives of 1,2,3-benzothiadiazole have carved out a significant niche in agriculture as potent plant defense activators, the 2,1,3-isomer is a cornerstone in the realm of materials science, prized for its unique photophysical properties. This guide provides a comprehensive analysis of their respective efficacies, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Nomenclature and Structural Distinction
It is crucial to first clarify the nomenclature. "Benzo[d]thiadiazole" correctly refers to 1,2,3-benzothiadiazole , while the isomeric counterpart is 2,1,3-benzothiadiazole , which is also known as Benzo[c][1][2][3]thiadiazole. The different arrangement of nitrogen and sulfur atoms in the fused thiadiazole ring dictates their distinct chemical properties and, consequently, their divergent applications.
Efficacy in Plant Protection: The Prowess of 1,2,3-Benzothiadiazole Derivatives
Derivatives of 1,2,3-benzothiadiazole, most notably Acibenzolar-S-methyl (ASM), commercially known as Bion® or Actigard®, have demonstrated significant efficacy as inducers of Systemic Acquired Resistance (SAR) in a wide range of crops.[1][4] Unlike traditional fungicides that act directly on the pathogen, ASM triggers the plant's own defense mechanisms, preparing it to combat subsequent infections by fungi, bacteria, and viruses.[1][2]
Quantitative Efficacy Data of 1,2,3-Benzothiadiazole Derivatives
The effectiveness of 1,2,3-benzothiadiazole derivatives in agriculture has been quantified in numerous studies.
| Derivative | Crop | Pathogen | Efficacy | Reference |
| Acibenzolar-S-methyl (ASM/BTH) | Wheat | Powdery Mildew | Systemic protection | [4] |
| N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) | Zucchini | Viral and Fungal Pathogens | Significant reduction in infection | [5] |
| N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) | Tulips | Fusarium oxysporum | Significant reduction in root infection and stimulation of plant growth | [6] |
| Choline benzo[1.2.3]thiadiazol-7-carboxylate (BTHCholine) | Tomato | Tomato Mosaic Virus (ToMV) | Increased expression of defense genes and lower viral replication | [7][8] |
Mechanism of Action: Systemic Acquired Resistance (SAR)
The primary mode of action for 1,2,3-benzothiadiazole derivatives in plants is the induction of SAR. This involves the activation of a complex signaling pathway that leads to the expression of pathogenesis-related (PR) proteins and other defense compounds.
Caption: Signaling pathway of SAR induction by 1,2,3-benzothiadiazole derivatives.
Experimental Protocols: Evaluation of SAR Induction
A common method to assess the efficacy of SAR inducers involves the following steps:
-
Plant Treatment: Application of the test compound (e.g., a 1,2,3-benzothiadiazole derivative) to a set of plants, typically as a foliar spray or soil drench. A control group is treated with a placebo.
-
Pathogen Inoculation: After a specific period to allow for the induction of resistance, both treated and control plants are inoculated with a pathogen.
-
Disease Assessment: The severity of disease symptoms is evaluated at set time points post-inoculation. This can involve visual scoring of lesion size, counting of infected plants, or quantifying pathogen biomass using molecular techniques like qPCR.
-
Biochemical and Molecular Analysis: To confirm the induction of SAR, expression levels of marker genes (e.g., PR-1) can be measured using RT-qPCR, and the activity of defense-related enzymes can be assayed.
The Domain of 2,1,3-Benzothiadiazole: Materials Science and Beyond
In stark contrast to its 1,2,3-isomer, 2,1,3-benzothiadiazole and its derivatives have found their primary applications in materials science and medicinal chemistry.[9][10] Their strong electron-withdrawing nature and fluorescence properties make them ideal building blocks for a variety of advanced materials.
Applications in Materials Science
Derivatives of 2,1,3-benzothiadiazole are integral components in:
-
Organic Light-Emitting Diodes (OLEDs): Used as electron-transporting and emissive materials.
-
Organic Solar Cells: Employed as electron acceptors in the active layer.
-
Fluorescent Probes: Utilized for the detection of various analytes and for live-cell imaging.[11][12]
A comparative study on the electrochemical and optical properties of D–A–D conjugated molecules based on both benzothiadiazole isomers (referred to as BTD for the 2,1,3-isomer and isoBTD for the 1,2,3-isomer) highlighted the distinct electronic characteristics that drive their different applications.[13]
Potential in Medicinal Chemistry
While less explored than in materials science, 2,1,3-benzothiadiazole derivatives are being investigated for various therapeutic applications. For instance, some analogs have been identified as RORγt modulators, indicating potential for the treatment of autoimmune diseases.
Head-to-Head Efficacy: A Tale of Untested Waters
Despite the well-documented efficacy of 1,2,3-benzothiadiazole derivatives in agriculture, there is a conspicuous absence of research evaluating the efficacy of 2,1,3-benzothiadiazole derivatives in similar applications. The current body of scientific literature does not provide a direct comparison of their fungicidal or plant-activating properties.
This knowledge gap presents an opportunity for future research. A systematic evaluation of 2,1,3-benzothiadiazole derivatives for their ability to induce SAR or exhibit direct antimicrobial activity could unveil novel applications for this versatile scaffold.
Caption: A proposed experimental workflow for a comparative efficacy study.
Conclusion
The comparison of Benzo[d]thiadiazole (1,2,3-benzothiadiazole) and 2,1,3-benzothiadiazole efficacy underscores a clear demarcation in their current scientific utility. The 1,2,3-isomer is a well-established and effective tool in agriculture for enhancing plant immunity. In contrast, the 2,1,3-isomer is a star in the field of materials science, with its derivatives enabling advancements in electronic and optical devices. While a direct comparative study of their biological efficacy in the same domain is currently lacking, the distinct and well-documented successes of each isomer in their respective fields highlight the profound impact of subtle structural differences on chemical function and application. Future research bridging this gap could lead to the discovery of novel applications for both of these important heterocyclic compounds.
References
- 1. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Biostimulation Activity of Two Novel Benzothiadiazole Derivatives in the Tomato Cultivation [mdpi.com]
- 9. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Benzo[d]thiadiazol-6-amine and Commercial Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of cellular imaging, high-throughput screening, and drug discovery, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive benchmarking of Benzo[d]thiadiazol-6-amine's potential performance against established, commercially available fluorescent dyes. By presenting key photophysical data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to make informed decisions when selecting fluorescent probes for their specific applications.
Introduction to Benzo[d]thiadiazole Dyes
The Benzo[d]thiadiazole (BTD) scaffold has emerged as a promising class of fluorophores. BTD derivatives are known for their strong fluorescence, high photostability, and sensitivity to the local environment, making them attractive candidates for various bio-imaging and sensing applications. Their utility as fluorescent probes is rooted in their tunable photophysical properties, which can be modulated through chemical modifications to the core structure. This guide focuses on Benzo[d]thiadiazol-6-amine, a specific derivative, and places its predicted performance in the context of widely used commercial dyes.
Quantitative Comparison of Fluorescent Dyes
The performance of a fluorescent dye is quantitatively assessed by several key photophysical parameters. The following table summarizes these properties for Benzo[d]thiadiazol-6-amine alongside a selection of popular commercial dyes.
| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M-1cm-1) | Quantum Yield (Φ) | Stokes Shift (nm) |
| Benzo[d]thiadiazol-6-amine (Estimated) | ~460 | ~580 | Not Reported | ~0.52 (in hexane) | ~120 |
| Alexa Fluor 488 | 499[1][2] | 519[1][2] | 71,000[1][2] | 0.92[1][2] | 20 |
| Cyanine5 (Cy5) | 649[3][4] | 666[3][4] | 250,000[3][4] | 0.20[3][4] | 17 |
| Rhodamine 6G | 528 | 551 | 116,000 | 0.95 | 23 |
| Fluorescein isothiocyanate (FITC) | 495[5] | 519[5] | 75,000 | 0.50 | 24 |
Experimental Protocols
To ensure a fair and accurate comparison of fluorescent dyes, standardized experimental protocols are essential. The following methodologies are recommended for characterizing the key photophysical properties outlined in the table above.
Determination of Molar Absorptivity (ε)
The molar absorptivity is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the dye in a suitable solvent (e.g., ethanol or DMSO) with a precisely known concentration.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0.
-
Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax).
-
Data Analysis: Plot a graph of absorbance versus concentration. The molar absorptivity (ε) is calculated from the slope of the resulting line using the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the concentration (mol/L), and l is the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common approach.
Procedure:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and an absorption/emission profile that overlaps with the test dye. For blue-green emitting dyes, quinine sulfate in 0.1 M H2SO4 (Φ = 0.54) is a common standard. For green-yellow emitting dyes, fluorescein in 0.1 M NaOH (Φ = 0.92) can be used.
-
Preparation of Solutions: Prepare a series of solutions of both the test dye and the standard in the same solvent, with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission curve for each solution. Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The quantum yield of the test sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)
where ΦST is the quantum yield of the standard, GradX and GradST are the gradients of the plots for the test sample and standard, respectively, and nX and nST are the refractive indices of the sample and standard solutions.
Measurement of Photostability
Photostability refers to a fluorophore's resistance to photodegradation upon exposure to excitation light.
Procedure:
-
Sample Preparation: Prepare a solution of the dye at a concentration suitable for fluorescence microscopy.
-
Microscopy Setup: Mount the sample on a fluorescence microscope equipped with a suitable excitation light source and a camera for image acquisition.
-
Continuous Illumination: Continuously illuminate a specific region of the sample with the excitation light at a constant intensity.
-
Image Acquisition: Acquire images of the illuminated region at regular time intervals.
-
Data Analysis: Measure the fluorescence intensity of the illuminated region in each image. Plot the normalized fluorescence intensity as a function of time. The rate of intensity decay provides a measure of the dye's photostability. A slower decay rate indicates higher photostability.
Visualizing Experimental Workflows and Pathways
To further aid in the conceptualization of dye benchmarking and application, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Experimental workflow for benchmarking fluorescent dyes.
Caption: Example signaling pathway with a fluorescent probe.
Caption: Logical relationship of the dye comparison.
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzothiadiazole Isomers in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of benzothiadiazole (BTD) isomers and their derivatives, which are pivotal components in the advancement of organic electronics. The strategic selection and modification of the BTD core are crucial for tailoring the optoelectronic properties of materials used in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). This document outlines the performance of key BTD isomers, supported by experimental data, and provides detailed methodologies for their synthesis and characterization.
Introduction to Benzothiadiazole Isomers
2,1,3-Benzothiadiazole is a prominent electron-accepting building block in the design of high-performance organic semiconductors.[1][2] Its electron-deficient nature, when incorporated into a polymer backbone or a small molecule, allows for the tuning of the material's electronic and photophysical properties.[1][3] The most commonly investigated isomer is benzo[c][1][3][4]thiadiazole, often referred to simply as benzothiadiazole (BTD).[5][6] However, its isomer, benzo[d][1][3][5]thiadiazole (isoBTD), is gaining attention for its distinct electronic characteristics.[5][7]
The properties of BTD-based materials can be further fine-tuned by the introduction of electron-withdrawing groups, such as fluorine or cyano moieties, and by varying the substitution pattern on the benzene ring.[1][4][8] These modifications significantly impact the frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for device performance.[1]
Comparative Performance Data
The following tables summarize the key optoelectronic properties of different benzothiadiazole isomers and their derivatives. The data has been compiled from various experimental studies to provide a clear comparison.
Table 1: Comparison of Benzo[c][1][3][4]thiadiazole (BTD) and Benzo[d][1][3][5]thiadiazole (isoBTD)
| Property | Benzo[c][1][3][4]thiadiazole (BTD) | Benzo[d][1][3][5]thiadiazole (isoBTD) | Reference |
| LUMO Energy Level | Lower | Higher | [5][7] |
| Energy Band Gap (Eg) | Lower | Higher | [5][7] |
| Electron Affinity | High | Sufficient for electron affinity | [5] |
| Absorption Maxima | Blue-shifted in some derivatives | Red-shifted in some derivatives | [5][7] |
Table 2: Effect of Electron-Withdrawing Groups on 2,1,3-Benzothiadiazole Properties
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Key Advantages | Reference |
| Unsubstituted BTD | - | -0.71 (calculated) | - | Baseline for comparison | [5] |
| Fluorinated BTD (FBT) | Lowered | Lowered | Fine-tuned | Improved air stability, enhanced intermolecular interactions | [1][4][8] |
| 5,6-Difluoro-BTD | - | -0.89 (calculated) | - | Significant lowering of LUMO | [5] |
| Cyanated BTD (CNBT) | - | Significantly Lowered | Tunable | Beneficial for n-type materials | [1] |
| 5,6-Dicyano-BTD (DCNBT) | - | - | 1.31 (in solid state for PCDTT-DCNBT polymer) | Stronger electron acceptor than FBT | [9] |
Table 3: Performance of BTD-based Polymers in Organic Solar Cells (OSCs)
| Polymer | Donor/Acceptor | Power Conversion Efficiency (PCE) | Reference |
| PffBT4T | Donor | ~13% | [10] |
| D18 | Donor | >18% | [10] |
| PBDTSF-FBT | Donor | 11.66% | [4] |
| PBT4T-Cl | Donor | 11.18% | [8] |
Molecular Structures and Relationships
The following diagrams illustrate the molecular structures of the key isomers and the relationship between chemical modification and electronic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Bioactivity of Benzo[d]thiadiazole Derivatives
The benzo[d]thiadiazole scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, most notably as anticancer agents. This guide provides an objective comparison of the performance of various benzo[d]thiadiazole-based compounds, supported by experimental data from recent studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Quantitative Bioactivity Data
The anticancer potential of benzo[d]thiadiazole derivatives has been evaluated across various human cancer cell lines. The following tables summarize the in vitro cytotoxic activity, often presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: In Vitro Anticancer Activity of Benzothiazole-Thiadiazole Hybrids
| Compound ID | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 4a | HePG-2 (Liver) | 12.88 | Sorafenib | 9.18 |
| MCF-7 (Breast) | 7.99 | Sorafenib | 6.47 | |
| HCT-116 (Colon) | 10.15 | Sorafenib | 11.24 | |
| 4f | HePG-2 (Liver) | 5.05 | Sorafenib | 9.18 |
| MCF-7 (Breast) | 3.58 | Sorafenib | 6.47 | |
| HCT-116 (Colon) | 4.91 | Sorafenib | 11.24 | |
| 4l | HePG-2 (Liver) | 15.36 | Sorafenib | 9.18 |
| MCF-7 (Breast) | 9.87 | Sorafenib | 6.47 | |
| HCT-116 (Colon) | 11.42 | Sorafenib | 11.24 | |
| 4r | HePG-2 (Liver) | 8.10 | Sorafenib | 9.18 |
| MCF-7 (Breast) | 4.66 | Sorafenib | 6.47 | |
| HCT-116 (Colon) | 6.23 | Sorafenib | 11.24 |
Data sourced from a study on benzothiazole hybrids targeting VEGFR-2 and BRAF kinase.[1]
Table 2: In Vitro Anticancer Activity of Benzothiazole-Thiazolidine-2,4-dione and Cyanothiouracil Hybrids
| Compound ID | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 4a | HCT-116 (Colon) | 5.61 | Sorafenib | Not Specified |
| HEPG-2 (Liver) | 7.92 | Sorafenib | Not Specified | |
| MCF-7 (Breast) | 3.84 | Sorafenib | Not Specified | |
| 4e | MCF-7 (Breast) | 6.11 | Sorafenib | Not Specified |
| 8a | MCF-7 (Breast) | 10.86 | Sorafenib | Not Specified |
Data from a study on benzothiazole hybrids as potential VEGFR-2 inhibitors.[2]
Table 3: Kinase Inhibitory Activity of Select Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) |
| 4a | VEGFR-2 | 91 | Sorafenib | 53 |
This data highlights the potent inhibitory effect of compound 4a on VEGFR-2, a key target in angiogenesis.[2]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of bioactivity. The following are protocols for common in vitro assays used in the evaluation of benzo[d]thiadiazole derivatives.
1. MTT Proliferation Assay Protocol
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., HePG-2, MCF-7, HCT-116) in 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 4a, 4f, 4l, 4r) and a reference drug (e.g., Sorafenib). Include a vehicle control (e.g., DMSO). Incubate for a specified period, typically 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.[1]
2. VEGFR-2 Kinase Inhibition Assay Protocol
This assay quantifies the ability of a compound to inhibit the activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in cancer-related angiogenesis.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. It measures the phosphorylation of a substrate peptide by the kinase.
-
Reaction Mixture: Prepare a reaction buffer containing the VEGFR-2 enzyme, a biotinylated peptide substrate, and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (a known inhibitor like Sorafenib) and a negative control (vehicle).
-
Incubation: Incubate the mixture to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add detection reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated allophycocyanin (APC).
-
Signal Reading: After a final incubation period, read the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value from the resulting dose-response curve.[1][2]
3. Cell Cycle Analysis via Flow Cytometry
This method is used to determine the distribution of cells in the different phases (G1, S, G2/M) of the cell cycle after treatment with a test compound.
-
Cell Treatment: Seed and treat cells (e.g., MCF-7) with the compound of interest (e.g., compounds 4a, 8a) at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight to permeabilize the cell membranes.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A eliminates RNA to prevent non-specific staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The DNA content allows for the quantification of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[2][3]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz help to illustrate complex biological pathways and experimental procedures.
Caption: General workflow for screening and validating benzo[d]thiadiazole derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzo[d]thiadiazole derivative.
References
- 1. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzo[d]thiadiazol-6-amine: A Guide for Laboratory Professionals
Proper Disposal of Benzo[d][1][2][3]thiadiazol-6-amine: A Guide for Laboratory Professionals
Researchers and scientists handling Benzo[d][1][2][3]thiadiazol-6-amine must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. As an aromatic amine, this compound is considered hazardous and requires careful management as chemical waste.[2] Proper disposal procedures are critical to mitigate risks associated with toxicity and potential environmental contamination.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[4][5] All handling of Benzo[d][1][2][3]thiadiazol-6-amine and its waste should be conducted within a chemical fume hood to prevent inhalation of dust or vapors.[4]
Step-by-Step Disposal Protocol
The following steps outline the correct procedure for the disposal of Benzo[d][1][2][3]thiadiazol-6-amine waste generated in a laboratory setting.
-
Waste Segregation: It is crucial to segregate chemical waste. Benzo[d][1][2][3]thiadiazol-6-amine waste, as an aromatic amine, must be stored separately from other chemical waste categories such as acids, bases, oxidizers, and halogenated solvents.[1]
-
Container Selection: Use a designated, compatible container for the collection of Benzo[d][1][2][3]thiadiazol-6-amine waste. The container must be made of a material that will not react with the chemical and must have a tightly fitting cap to prevent leaks or spills.[1]
-
Labeling: Clearly label the waste container with its contents. The label should include the full chemical name, "Benzo[d][1][2][3]thiadiazol-6-amine," and indicate that it is hazardous waste. Also, note the approximate concentration if it is in a solution.[1]
-
Waste Collection:
-
Solid Waste: Collect any solid waste, including contaminated consumables like weighing paper or disposable spatulas, in the designated waste container.
-
Liquid Waste: For solutions containing Benzo[d][1][2][3]thiadiazol-6-amine, pour the waste into the designated liquid waste container. Avoid overfilling the container; leave adequate headspace for expansion.[1]
-
Contaminated Labware: Decontaminate any reusable labware by rinsing it with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] Empty containers that held the pure compound must be triple-rinsed, with the rinsate also collected as hazardous waste.[6]
-
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area within the laboratory, away from incompatible materials.[4] Follow your institution's guidelines for the temporary storage of hazardous waste.
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Chemical Safety Office or Environmental Health and Safety (EHS) department.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][7]
Summary of Safety and Disposal Information
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, protective clothing, eye/face protection. | [4][5] |
| Handling Location | Within a chemical fume hood. | [4] |
| Waste Classification | Hazardous Waste; Aromatic Amine. | [1][2] |
| Waste Segregation | Store separately from acids, bases, oxidizers, and halogenated solvents. | [1] |
| Waste Container | Compatible material with a tightly fitting cap. | [1] |
| Waste Labeling | Full chemical name, hazard warning, and approximate concentration. | [1] |
| Disposal Method | Collection by institutional Chemical Safety or EHS for approved disposal. | [6][7] |
| Prohibited Disposal | Do not dispose of in sinks or regular trash. | [6][7] |
Disposal Workflow
Personal protective equipment for handling Benzo[d][1,2,3]thiadiazol-6-amine
Essential Safety and Handling Guide for Benzo[d][1][2][3]thiadiazol-6-amine
Disclaimer: No specific Safety Data Sheet (SDS) for Benzo[d][1][2][3]thiadiazol-6-amine was found. The following guidance is based on the general properties and hazards of structurally similar thiadiazole and benzothiadiazole derivatives. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any work. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.
Based on data from analogous compounds, Benzo[d][1][2][3]thiadiazol-6-amine should be treated as a potentially hazardous substance. Potential hazards include acute toxicity if swallowed, in contact with skin, or inhaled, as well as causing serious eye irritation.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical for the safe handling of Benzo[d][1][2][3]thiadiazol-6-amine. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | Use in a well-ventilated area or under a chemical fume hood | Lab Coat |
| Reaction and Work-up | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles and Face Shield | Ensure adequate ventilation | Chemical-resistant Apron over Lab Coat |
| Spill Cleanup | Evacuate and Ventilate Area | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | Appropriate respirator based on spill size and ventilation | Chemical-resistant Suit or Apron |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Handling:
-
When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.[5]
-
Use spatulas and other tools dedicated to this compound to prevent cross-contamination.
-
Add the solid compound to the solvent slowly and carefully within the fume hood.[5]
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.[5]
-
-
Work-up and Purification:
-
All work-up and purification steps (e.g., extractions, chromatography) must be performed within a chemical fume hood.[5]
-
Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.
-
First Aid Measures
| Exposure | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Disposal Plan
All waste containing Benzo[d][1][2][3]thiadiazol-6-amine must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled, and chemical-resistant container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.[7]
Experimental Workflow
References
- 1. Buy benzo[d][1,2,3]thiadiazol-5-aMine | 1753-29-3 [smolecule.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
